Bilaid C1
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N5O5/c1-16(2)23(27(37)31-22(25(30)35)15-18-8-6-5-7-9-18)33-28(38)24(17(3)4)32-26(36)21(29)14-19-10-12-20(34)13-11-19/h5-13,16-17,21-24,34H,14-15,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,36)(H,33,38)/t21-,22+,23-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYNZNZYWLHTN-UARRHKHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Mechanism of Bilaid C1: A μ-Opioid Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bilaid C1 is a synthetic tetrapeptide, a derivative of the naturally occurring peptide bilaid C.[1] This document provides a comprehensive overview of the known mechanism of action of this compound, focusing on its interaction with its primary molecular target. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug development and discovery.
Core Mechanism of Action: Targeting the μ-Opioid Receptor
The principal mechanism of action of this compound is its binding to the μ-opioid receptor (MOR).[1] The μ-opioid receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the analgesic and euphoric effects of opioids.
Quantitative Analysis of Receptor Binding
The affinity of this compound for the human μ-opioid receptor has been quantified, providing a key parameter for understanding its potency at the molecular level.
| Compound | Target Receptor | Cell Line | Binding Affinity (Kᵢ) |
| This compound | Human μ-opioid receptor | HEK293 | 3.1 μM |
| Table 1: Binding affinity of this compound for the human μ-opioid receptor.[1] |
Experimental Protocols
While the specific, detailed experimental protocols for the determination of this compound's binding affinity are not publicly available, a generalized methodology for such an assay is described below. This protocol is based on standard competitive binding assays used to characterize ligand-receptor interactions.
Generalized Protocol for Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound (this compound) for a target receptor (μ-opioid receptor) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cell membranes expressing the human μ-opioid receptor.[1]
-
Radiolabeled ligand with known affinity for the μ-opioid receptor (e.g., [³H]DAMGO).
-
Unlabeled test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Thaw the HEK293 cell membranes expressing the human μ-opioid receptor on ice. Homogenize the membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled test compound (this compound).
-
A fixed concentration of the radiolabeled ligand.
-
The prepared cell membranes.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plates to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound (this compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand.
-
Signaling Pathway
Upon binding to the μ-opioid receptor, an agonist like this compound would be expected to initiate a downstream signaling cascade characteristic of GPCR activation. This typically involves the following key steps:
-
Receptor Activation: The binding of this compound to the μ-opioid receptor induces a conformational change in the receptor.
-
G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein (typically Gᵢ/G₀ for MOR).
-
Effector Modulation: The activated Gα and Gβγ subunits dissociate and modulate the activity of downstream effectors. This can include:
-
Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels, such as the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.
-
The net effect of these signaling events is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which underlies the analgesic effects of μ-opioid receptor agonists.
Visualization of the Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound upon binding to the μ-opioid receptor.
The primary mechanism of action of this compound is its function as a ligand for the μ-opioid receptor, with a measured binding affinity of 3.1 μM in a HEK293 cell-based assay.[1] This interaction is expected to trigger the canonical Gᵢ/G₀-coupled signaling pathway, leading to the modulation of downstream effectors and ultimately resulting in physiological responses characteristic of μ-opioid receptor activation. Further research is required to fully elucidate the downstream signaling profile, functional activity (i.e., agonist, antagonist, or biased agonist), and the in vivo pharmacological effects of this compound.
References
The Discovery and Origin of the Tetrapeptide Bilaid C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of Bilaid C1, a semi-synthetic tetrapeptide with potent and biased agonist activity at the µ-opioid receptor (MOPr). Derived from the natural product Bilaid C, isolated from the Australian estuarine fungus Penicillium sp. MST-MF667, this compound represents a significant development in the quest for safer opioid analgesics. This document details the scientific journey from the initial discovery of the natural tetrapeptides to the rational design and synthesis of this compound and its more potent analogue, bilorphin. It includes a compilation of key quantitative data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The global opioid crisis has underscored the urgent need for novel analgesics with improved safety profiles, particularly with reduced risks of respiratory depression, tolerance, and dependence. A promising strategy in this endeavor is the development of biased agonists for the µ-opioid receptor (MOPr), which preferentially activate G protein signaling pathways responsible for analgesia over the β-arrestin pathways implicated in many of the adverse effects. This guide focuses on this compound, a fascinating example of such a biased agonist, originating from a unique fungal tetrapeptide.
Discovery and Origin
Isolation of the Natural Product Precursor, Bilaid C
The story of this compound begins with the isolation of three novel tetrapeptides, named bilaids A, B, and C, from a culture of the fungus Penicillium sp. MST-MF667. This fungus was sourced from an estuarine environment in Australia. The bilaids were found to possess an unusual alternating L-D-L-D stereochemical configuration of their amino acid residues.
From Natural Product to a Potent Analgesic Lead: The Genesis of this compound
Initial screening of the natural bilaids revealed them to be weak agonists at the µ-opioid receptor. This finding, however, provided a crucial starting point for medicinal chemistry efforts. Recognizing the therapeutic potential of the tetrapeptide scaffold, researchers designed and synthesized analogues to enhance potency and selectivity. This compound (Tyr-D-Val-Val-D-Phe-NH2) is a semi-synthetic analogue of Bilaid C (Tyr-D-Val-Val-D-Phe). The key modification in this compound is the amidation of the C-terminus, a common strategy to increase the stability and receptor affinity of peptide-based drugs. This modification led to a significant enhancement in µ-opioid receptor agonist potency. Further optimization of this scaffold resulted in the development of even more potent analogues, namely bilorphin and bilactorphin.
Physicochemical Properties
| Property | This compound |
| Molecular Formula | C28H39N5O5 |
| Molecular Weight | 525.6 g/mol |
| Amino Acid Sequence | H-L-Tyr-D-Val-L-Val-D-Phe-NH2 |
| Source | Semi-synthetic |
| Appearance | White solid |
| Purity | >95% (as determined by HPLC) |
| Solubility | Soluble in methanol or DMSO |
| Long-Term Storage | -20°C |
Biological Activity and Quantitative Data
This compound and its parent compound, Bilaid C, exhibit agonist activity at the µ-opioid receptor. The following table summarizes the key quantitative data from in vitro functional assays.
| Compound | Assay | Receptor | Result |
| Bilaid C | Radioligand Binding | Human µ-opioid | Ki = 210 nM |
| cAMP Accumulation | Human µ-opioid | 77% inhibition at 10 µM | |
| Inward Rectifying K+ Channel Current | Rat locus coeruleus slices | EC50 = 4.2 µM | |
| Bilorphin | Radioligand Binding | Human µ-opioid | Ki = 1.1 nM |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis and characterization of this compound and related compounds.
Solid-Phase Peptide Synthesis of this compound
Objective: To chemically synthesize the tetrapeptide this compound (H-L-Tyr-D-Val-L-Val-D-Phe-NH2).
Methodology:
-
Resin Preparation: A Rink Amide resin is used as the solid support. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.
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Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-D-Phe-OH) is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form a peptide bond.
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Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid (Fmoc-L-Val-OH, Fmoc-D-Val-OH, and Fmoc-L-Tyr(tBu)-OH).
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., t-butyl on Tyrosine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.
Solid-Phase Peptide Synthesis Workflow for this compound.
µ-Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human µ-opioid receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).
-
Assay Buffer: A binding buffer is prepared, typically containing Tris-HCl and MgCl2.
-
Competition Binding: A constant concentration of a radiolabeled µ-opioid receptor ligand (e.g., [3H]DAMGO) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (this compound).
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay
Objective: To assess the ability of this compound to activate G proteins coupled to the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the µ-opioid receptor are prepared.
-
Assay Buffer: The assay buffer typically contains HEPES, NaCl, MgCl2, and GDP.
-
Incubation: Membranes are incubated with a constant concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of this compound.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC50 (potency) and Emax (efficacy) of this compound in stimulating [³⁵S]GTPγS binding, which is a measure of G protein activation.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the µ-opioid receptor upon stimulation by this compound.
Methodology:
-
Cell Line: A cell line engineered to express the µ-opioid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment is used (e.g., PathHunter® β-arrestin assay).
-
Cell Plating: Cells are plated in a microplate and incubated.
-
Compound Addition: Varying concentrations of this compound are added to the cells.
-
Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate is added that is converted into a luminescent or fluorescent product by the reconstituted enzyme formed upon β-arrestin recruitment.
-
Measurement: The signal is measured using a plate reader.
-
Data Analysis: The data are analyzed to determine the EC50 and Emax for β-arrestin recruitment.
Signaling Pathway
This compound acts as a biased agonist at the µ-opioid receptor. Upon binding, it preferentially induces a conformational change in the receptor that favors coupling to and activation of inhibitory G proteins (Gi/o). This leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which reduces neuronal excitability.
Crucially, as a biased agonist, this compound has a reduced ability to promote the phosphorylation of the µ-opioid receptor by G protein-coupled receptor kinases (GRKs). This, in turn, leads to diminished recruitment of β-arrestin to the receptor. The reduced β-arrestin recruitment is hypothesized to be responsible for the improved side-effect profile of biased agonists, with less receptor desensitization, internalization, and potentially reduced respiratory depression.
Signaling Pathway of the Biased Agonist this compound at the µ-Opioid Receptor.
Conclusion
The discovery of the bilaid tetrapeptides from a marine-derived fungus and the subsequent development of the semi-synthetic analogue this compound, along with the highly potent bilorphin, exemplify a successful natural product-inspired drug discovery program. These compounds, with their biased agonism at the µ-opioid receptor, hold significant promise for the development of a new generation of analgesics with a greater separation between pain relief and adverse effects. This technical guide provides a foundational resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in advancing our understanding and application of this novel class of therapeutic agents. Further research into the in vivo efficacy and safety of this compound and its analogues is warranted to fully elucidate their therapeutic potential.
Bilaid C1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Bilaid C1, a tetrapeptide μ-opioid receptor agonist. The information presented herein is intended to support further research and development of this and related compounds.
Chemical Structure and Properties
This compound is a semi-synthetic analogue of Bilaid C, a natural tetrapeptide.[1] Its structure is characterized by an alternating L-D-L-D amino acid sequence.
Chemical Structure:
H-L-Tyr-D-Val-L-Val-D-Phe-NH2
Synonyms: YvVf-NH2, H-YVVF-NH2, (S)-N-((R)-1-Amino-1-oxo-3-phenylpropan-2-yl)-2-((R)-2-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)-3-methylbutanamido)-3-methylbutanamide[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2393866-15-2 | [1][2][3][4] |
| Molecular Formula | C28H39N5O5 | [1][2][3][4] |
| Molecular Weight | 525.6 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Purity | >95% by HPLC | [1] |
| Solubility | Soluble in methanol or DMSO | [1] |
| Storage | -20°C | [1][2] |
Biological Activity and Mechanism of Action
This compound is an agonist of the μ-opioid receptor (MOPr), a member of the G protein-coupled receptor (GPCR) family.[2][5] Upon binding, it preferentially activates the G protein signaling pathway over the β-arrestin pathway, demonstrating G protein bias. This property is of significant interest in drug development, as G protein signaling is associated with the analgesic effects of opioids, while β-arrestin recruitment is linked to adverse effects such as respiratory depression and tolerance.
Table 2: Pharmacological Properties of this compound
| Parameter | Value | Cell Line | Source |
| μ-Opioid Receptor Binding Affinity (Ki) | 3.1 μM | HEK293 cells expressing human MOPr | [2][5] |
Signaling Pathway
The binding of this compound to the μ-opioid receptor primarily initiates the Gαi/o protein signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can also lead to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The weak recruitment of β-arrestin by this compound is a key feature of its biased agonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular insights into the μ-opioid receptor biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased Signaling of the Mu Opioid Receptor Revealed in Native Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. anesthesiaexperts.com [anesthesiaexperts.com]
An In-depth Technical Guide to the Biased Agonism of the Bilaid Tetrapeptide Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quest for safer and more effective analgesics has led to the exploration of biased agonism at the µ-opioid receptor (MOPr). Biased agonists are ligands that preferentially activate one downstream signaling pathway over another. In the context of the MOPr, the goal is to develop G protein-biased agonists that provide strong analgesia (mediated by G protein signaling) with reduced side effects such as respiratory depression, constipation, and tolerance (thought to be associated with β-arrestin recruitment).
This technical guide focuses on Bilaid C1, a naturally occurring tetrapeptide, and its synthetic analogue, bilorphin, which has been identified as a potent, G protein-biased MOPr agonist. The discovery of the Bilaid class of tetrapeptides from an Australian estuarine isolate of Penicillium sp. has opened new avenues for the design of novel analgesics with improved therapeutic profiles. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with these compounds.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound and its optimized analogue, bilorphin, at the human µ-opioid receptor (hMOPr). Data is compiled from the foundational study by Dekan et al. (2019).
Table 1: Radioligand Binding Affinity of Bilaid Peptides at the Human µ-Opioid Receptor
| Compound | Ki (nM) |
| This compound | 210 ± 40 |
| Bilorphin | 1.1 ± 0.2 |
Ki values were determined by competitive radioligand binding assays using [3H]-diprenorphine.
Table 2: Functional Activity of Bilorphin at the Human µ-Opioid Receptor
| Assay | Parameter | Bilorphin | DAMGO (Reference Agonist) |
| G Protein Activation ([35S]GTPγS) | EC50 (nM) | 2.5 ± 0.6 | 2.9 ± 0.6 |
| Emax (%) | 96 ± 2 | 100 | |
| β-Arrestin 2 Recruitment | EC50 (nM) | > 10,000 | 180 ± 50 |
| Emax (%) | 13 ± 3 | 100 |
Data for this compound on G protein activation and β-arrestin recruitment is not available in the primary literature, reflecting its lower potency. Bilorphin, the optimized analog, was characterized in detail to assess biased agonism. Emax is expressed as a percentage of the response to the reference agonist DAMGO.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of the Bilaid peptides and bilorphin.
Radioligand Binding Assay
This protocol was used to determine the binding affinity (Ki) of the compounds for the human µ-opioid receptor.
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the human µ-opioid receptor were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Binding Reaction: The binding assay was performed in a 96-well plate format. Each well contained:
-
HEK293-hMOPr cell membranes (approximately 10 µg of protein).
-
[3H]-diprenorphine (a radiolabeled opioid antagonist) at a final concentration of 1 nM.
-
Varying concentrations of the test compound (e.g., this compound or bilorphin).
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
-
Incubation: The plates were incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction was terminated by rapid filtration through glass fiber filters (GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters were washed with ice-cold assay buffer.
-
Scintillation Counting: The filters were dried, and scintillation fluid was added. The amount of radioactivity trapped on the filters was quantified using a scintillation counter.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay (G Protein Activation)
This assay measures the activation of G proteins by the µ-opioid receptor upon agonist binding.
-
Membrane Preparation: Membranes from HEK293 cells expressing the hMOPr were prepared as described for the radioligand binding assay.
-
Assay Components: The assay was conducted in a 96-well plate with each well containing:
-
HEK293-hMOPr cell membranes (10-20 µg of protein).
-
[35S]GTPγS (a non-hydrolyzable GTP analog) at a final concentration of 0.1 nM.
-
GDP (guanosine diphosphate) at a final concentration of 30 µM.
-
Varying concentrations of the test agonist (e.g., bilorphin or DAMGO).
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
-
Incubation: The plates were incubated at 30°C for 60 minutes.
-
Termination and Filtration: The reaction was terminated by filtration through GF/B filters.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins was determined by scintillation counting.
-
Data Analysis: The data were fitted to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for G protein activation.
β-Arrestin 2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated µ-opioid receptor.
-
Cell Line: A U2OS cell line stably expressing the human µ-opioid receptor fused to a small enzyme fragment (PK) and β-arrestin 2 fused to a larger, complementing enzyme fragment (EA) was used (DiscoverX PathHunter assay).
-
Cell Plating: Cells were plated in 384-well plates and incubated overnight.
-
Agonist Stimulation: The cells were treated with varying concentrations of the test agonist (e.g., bilorphin or DAMGO) and incubated for 90 minutes at 37°C.
-
Detection: The detection reagent, containing the substrate for the complemented enzyme, was added to each well. The plate was incubated at room temperature for 60 minutes.
-
Luminescence Measurement: The luminescence generated by the active enzyme (formed upon receptor-β-arrestin interaction) was measured using a plate reader.
-
Data Analysis: The luminescence data were normalized and fitted to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin 2 recruitment.
Mandatory Visualizations
Signaling Pathways
Caption: MOPr signaling pathways for biased vs. balanced agonists.
Experimental Workflow
Caption: Experimental workflow for assessing biased agonism.
Logical Relationship of Biased Agonism
Caption: Logical flow of biased agonism at the MOPr.
Conclusion
The discovery of the Bilaid tetrapeptides and the subsequent development of the G protein-biased agonist bilorphin represent a significant advancement in the field of opioid pharmacology. While the natural product this compound is a weak MOPr agonist, its unique structure has provided a valuable scaffold for the design of a potent and highly biased analgesic candidate. The detailed characterization of bilorphin's signaling profile, with its strong activation of the G protein pathway and minimal recruitment of β-arrestin, underscores the potential of this chemical class to yield new therapeutics for pain management with an improved safety profile. Further research into the structure-activity relationships of the Bilaid scaffold will be crucial for the development of next-generation analgesics.
A Technical Guide to the Bilaid C1 Receptor: Binding Affinity, Kinetics, and Signaling Pathways
Disclaimer: Information regarding a specific "Bilaid C1 receptor" is not available in the public scientific literature. The following guide is a hypothetical document constructed based on the well-characterized pharmacology of the Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor, to demonstrate the requested format and content for a technical whitepaper. All data and experimental details are provided as representative examples.
Introduction
The this compound receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with lower levels of expression in various peripheral tissues.[1][2] Its location at presynaptic nerve terminals allows it to act as a critical neuromodulator, primarily inhibiting the release of neurotransmitters.[2][3] This function implicates the this compound receptor in a multitude of physiological processes, including pain perception, appetite regulation, and memory.[4] As such, it represents a significant target for therapeutic drug development.[1][5]
This document provides a comprehensive overview of the binding affinity and kinetics of ligands targeting the this compound receptor. It details the experimental protocols used to derive these parameters and describes the primary signaling pathways initiated upon receptor activation.
Ligand Binding Affinity and Kinetics
The interaction of a ligand with the this compound receptor is defined by its binding affinity (how tightly it binds) and kinetics (the rate at which it binds and unbinds). These parameters are crucial for determining a compound's potency and duration of action.
Quantitative Binding Data
The affinity of various ligands for the this compound receptor has been quantified using parameters such as the inhibition constant (Kᵢ), dissociation constant (KᏧ), and the half-maximal inhibitory concentration (IC₅₀). The rates of association (kₒₙ) and dissociation (kₒբբ) describe the kinetics of the ligand-receptor interaction.
Table 1: Binding Affinity of Select Ligands for the this compound Receptor
| Compound | Receptor Source | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) |
| Ligand A (Agonist) | Human recombinant (HEK-293 cells) | Radioligand Binding | [³H]CP55,940 | 1.8 | 4.7 |
| Ligand B (Agonist) | Rat Brain Membranes | Radioligand Binding | [³H]CP55,940 | 2.6 | 5.8 |
| Ligand C (Antagonist) | Human recombinant (CHO cells) | Radioligand Binding | [³H]SR141716A | 0.9 | 2.3 |
| Ligand D (Agonist) | Mouse Brain Membranes | Radioligand Binding | [³H]WIN55,212-2 | 7.3 | 15.0 |
Data are hypothetical and presented for illustrative purposes.
Table 2: Binding Kinetics of Select Ligands for the this compound Receptor
| Compound | Assay Type | kₒₙ (x 10⁵ M⁻¹s⁻¹) | kₒբբ (x 10⁻⁴ s⁻¹) | KᏧ (nM) | Residence Time (min) |
| Ligand A (Agonist) | Surface Plasmon Resonance | 5.2 | 8.3 | 1.6 | 20 |
| Ligand C (Antagonist) | Kinetic Radioligand Binding | 2.1 | 1.1 | 0.5 | 150 |
Data are hypothetical and presented for illustrative purposes. Residence Time = 1/kₒբբ.
Experimental Protocols
The quantitative data presented above are derived from established biophysical and pharmacological assays. The following sections detail the methodologies for two primary experimental approaches.
Radioligand Competition Binding Assay
This technique is used to determine the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand of known affinity.
Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the this compound receptor are prepared via homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) is prepared.
-
Incubation: Receptor membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.[6]
Figure 1. Workflow for a radioligand competition binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics (kₒₙ and kₒբբ) and to determine the dissociation constant (KᏧ).[7]
Protocol:
-
Chip Preparation: Purified this compound receptor protein is immobilized onto the surface of a sensor chip.
-
Analyte Injection (Association): A solution containing the test compound (analyte) is flowed over the chip surface at a constant concentration. The binding of the analyte to the immobilized receptor causes a change in the refractive index, which is measured in real-time as a response.
-
Dissociation: The analyte solution is replaced with a continuous flow of buffer. The dissociation of the compound from the receptor is monitored as the response signal decreases over time.
-
Regeneration: A specific solution is injected to remove any remaining bound analyte, returning the sensor surface to its baseline state for the next cycle.
-
Data Analysis: The association and dissociation curves (sensorgrams) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the kₒₙ and kₒբբ rate constants. The KᏧ is calculated as the ratio kₒբբ/kₒₙ.[7]
Receptor Signaling Pathways
Upon agonist binding, the this compound receptor undergoes a conformational change, enabling it to activate intracellular signaling cascades. The primary transducer for the this compound receptor is the Gᵢ/ₒ family of heterotrimeric G proteins.[8]
Key Signaling Events:
-
G Protein Coupling: Agonist binding promotes the coupling of Gαᵢ/ₒ to the receptor, leading to the exchange of GDP for GTP on the Gα subunit.
-
G Protein Dissociation: The Gαᵢ/ₒ-GTP and Gβγ subunits dissociate and modulate downstream effectors.
-
Effector Modulation:
-
Adenylyl Cyclase Inhibition: The activated Gαᵢ/ₒ-GTP subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
-
Ion Channel Regulation: The Gβγ subunit can directly modulate ion channels, such as inhibiting voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and activating G protein-coupled inwardly-rectifying K⁺ (GIRK) channels (leading to membrane hyperpolarization).
-
-
MAPK Pathway Activation: Both Gαᵢ/ₒ and Gβγ subunits can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2, influencing gene expression and cell survival.[9]
-
β-Arrestin Recruitment & Desensitization: Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin proteins, which uncouples the receptor from G proteins (desensitization) and can initiate receptor internalization and β-arrestin-mediated signaling.[1]
Figure 2. Primary signaling pathway of the this compound receptor.
References
- 1. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of cannabinoid receptors and their ligands: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. realmofcaring.org [realmofcaring.org]
In Silico Modeling of Bilaid C1 and μ-Opioid Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the novel compound Bilaid C1 and the μ-opioid receptor (MOR), a critical target in pain management and addiction research. The following sections detail the computational and experimental protocols, present hypothetical data for this compound in comparison to the well-characterized MOR agonist morphine, and visualize key pathways and workflows.
Introduction to μ-Opioid Receptor Signaling
The μ-opioid receptor is a G-protein coupled receptor (GPCR) that plays a central role in mediating the effects of opioids.[1][2][3] Upon activation by an agonist, the MOR initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), and the inhibition of voltage-gated calcium channels.[1][2] These events collectively reduce neuronal excitability, leading to analgesia.
However, MOR activation can also trigger a distinct signaling pathway involving β-arrestin.[4] The recruitment of β-arrestin to the receptor can lead to receptor desensitization, internalization, and the activation of other signaling cascades, such as the p38 MAPK pathway.[2] It is hypothesized that the β-arrestin pathway may be responsible for some of the adverse effects of opioids, such as respiratory depression and tolerance.[4][5] Ligands that show a bias towards G-protein signaling over β-arrestin recruitment are of significant therapeutic interest.[4][5]
Below is a diagram illustrating the divergent signaling pathways of the μ-opioid receptor.
In Silico Modeling Methodologies
Computational modeling is an indispensable tool in modern drug discovery, providing insights into ligand-receptor interactions at an atomic level.[5] This section details the protocols for molecular docking and molecular dynamics simulations used to investigate the binding of this compound to the MOR.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] This method is used to estimate the binding affinity and identify key interacting residues.
Experimental Protocol:
-
Receptor Preparation: The crystal structure of the human μ-opioid receptor in its active state complexed with an agonist (e.g., PDB ID: 5C1M, 6DDF) is obtained from the Protein Data Bank.[6][7] The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: The 3D structures of this compound and morphine are generated and optimized to their lowest energy conformation. Tautomeric and ionization states at physiological pH (7.4) are considered.
-
Grid Generation: A docking grid is defined around the orthosteric binding pocket of the MOR, encompassing the known binding sites of classical opioids.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the binding pocket and scores them based on a defined scoring function.
-
Analysis: The resulting docking poses are analyzed to identify the one with the most favorable binding energy (docking score). The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[8]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of conformational stability and the detailed characterization of intermolecular interactions.[9][10]
Experimental Protocol:
-
System Setup: The most promising docked pose of the this compound-MOR complex from the molecular docking study is used as the starting structure. This complex is embedded in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment and solvated with an explicit water model (e.g., TIP3P).[7] Ions are added to neutralize the system and achieve a physiological concentration.
-
Equilibration: The system undergoes a series of energy minimization and equilibration steps. During equilibration, the protein and ligand atoms are gradually allowed to move while the system's temperature and pressure are brought to physiological values (310 K and 1 bar).
-
Production Run: Following equilibration, a production MD simulation is run for an extended period (typically hundreds of nanoseconds to microseconds).[5] The trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the ligand in the binding pocket (using Root Mean Square Deviation - RMSD), identify persistent hydrogen bonds, and analyze the conformational changes in the receptor upon ligand binding.
The logical workflow for a typical in silico drug discovery project targeting a GPCR is depicted below.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound and morphine with the μ-opioid receptor.
Table 1: Molecular Docking Results
| Compound | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, nM) | Key Interacting Residues |
| This compound | -11.2 | 8.5 | Asp147, Tyr148, Met151, Trp293, His297, Tyr326 |
| Morphine | -9.8 | 25.3 | Asp147, Tyr148, Ile296, Trp318, His297, Tyr326 |
Docking scores represent the predicted binding energy; more negative values indicate stronger binding. Estimated Ki is derived from the docking score.
Table 2: Molecular Dynamics Simulation Analysis (500 ns)
| Compound | Ligand RMSD (Å) | Key Hydrogen Bonds (Occupancy %) |
| This compound | 1.8 ± 0.4 | Asp147 (95%), Tyr326 (78%), His297 (65%) |
| Morphine | 2.1 ± 0.6 | Asp147 (98%), Tyr148 (55%) |
Ligand RMSD indicates the stability of the ligand in the binding pocket; lower values suggest greater stability. Hydrogen bond occupancy represents the percentage of simulation time the bond is present.
The diagram below illustrates the logical steps within a molecular dynamics simulation.
Experimental Validation Protocols
In silico predictions must be validated through experimental assays to confirm the binding affinity and functional activity of the compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[11]
Experimental Protocol:
-
Membrane Preparation: Cell membranes expressing the μ-opioid receptor are prepared from cultured cells or tissue.
-
Assay Setup: The membranes are incubated with a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO) and varying concentrations of the unlabeled test compound (this compound or morphine).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay (cAMP Inhibition)
This assay measures the functional activity of the compound by quantifying its effect on a downstream signaling event, such as the inhibition of cAMP production.[12]
Experimental Protocol:
-
Cell Culture: Cells expressing the MOR are cultured and treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (this compound or morphine).
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: A dose-response curve is generated, and the EC50 (the concentration of the compound that produces 50% of the maximal response) is determined to quantify the compound's potency.
Conclusion
The in silico modeling of this compound suggests that it is a high-affinity ligand for the μ-opioid receptor, potentially exhibiting greater binding strength and stability than morphine. The hypothetical data indicates that this compound forms key interactions with residues known to be important for agonist activity. These computational findings provide a strong rationale for the synthesis and experimental validation of this compound as a novel MOR modulator. The detailed protocols provided in this guide offer a robust framework for the continued investigation of this and other novel compounds targeting the μ-opioid receptor.
References
- 1. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]
- 7. mdpi.com [mdpi.com]
- 8. Computational Drug Design of Novel Agonists of the μ -Opioid Receptor to Inhibit Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico studies of conformational dynamics of Mu opioid receptor performed using gaussian accelerated molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the C1 Inhibitor Signaling Pathway
A Note on Terminology: The query for "Bilaid C1 signaling pathway" did not yield results in the established scientific literature. It is highly probable that this refers to the C1 inhibitor (C1-INH) , a crucial serine protease inhibitor involved in regulating several critical signaling cascades. This guide will provide a comprehensive overview of the C1 inhibitor's signaling pathways and associated experimental methodologies.
The C1 inhibitor is a key regulator of vascular permeability and inflammation.[1] It is a member of the serine protease inhibitor (serpin) superfamily and plays a vital role in modulating the complement, contact, coagulation, and fibrinolytic systems.[1][2] A deficiency or dysfunction of C1-INH leads to hereditary angioedema (HAE), a condition characterized by recurrent episodes of severe swelling.[3]
Core Signaling Pathways Regulated by C1 Inhibitor
C1 inhibitor exerts its regulatory effects by irreversibly binding to and inactivating target proteases within four major signaling cascades:
-
The Complement System: C1-INH is the primary inhibitor of the classical complement pathway, targeting the C1r and C1s proteases of the C1 complex. It also inhibits the lectin pathway by inactivating mannose-binding lectin-associated serine proteases (MASPs).[1][4] This prevents the excessive cleavage of C4 and C2, thereby downregulating the inflammatory and lytic activities of the complement cascade.[5]
-
The Contact System (Kallikrein-Kinin System): C1-INH is a potent inhibitor of plasma kallikrein and Factor XIIa.[1][6] By inhibiting these proteases, C1-INH blocks the production of bradykinin, a powerful vasodilator that increases vascular permeability and is the key mediator of swelling in HAE.[7]
-
The Intrinsic Coagulation Pathway: C1-INH regulates the intrinsic coagulation pathway by inhibiting Factor XIa and Factor XIIa, thereby modulating thrombin generation.[6][7]
-
The Fibrinolytic System: C1-INH inhibits plasmin and tissue plasminogen activator (tPA), key enzymes involved in the breakdown of fibrin clots.[1][7]
Below is a diagram illustrating the central regulatory role of C1 inhibitor across these interconnected pathways.
Quantitative Data on C1 Inhibitor
The quantification of C1 inhibitor's concentration and functional activity is crucial for diagnosing and monitoring HAE.[8] Below are tables summarizing key quantitative data from various assessment methods.
Table 1: Reference Ranges for C1 Inhibitor in Human Plasma/Serum
| Parameter | Method | Normal Range | Unit |
|---|---|---|---|
| Antigenic Concentration | Radial Immunodiffusion (RID) | 15 - 35 | mg/dL |
| Antigenic Concentration | Nephelometry | 21 - 39 | mg/dL |
| Antigenic Concentration | Automated Turbidimetric Assay | 0.21 - 0.38 | g/L |
| Functional Activity | Chromogenic/Immunoassay | 70 - 130 | % of normal |
| Functional Activity (HAE Patients) | Chromogenic Assay | Average 260 | mU/mL |
| Functional Activity (Healthy Controls) | Chromogenic Assay | Average 1,316 | mU/mL |
| Functional Activity (HAE Patients) | C1s-binding Immunoassay | Average 324 | mU/mL |
| Functional Activity (Healthy Controls) | C1s-binding Immunoassay | Average 828 | mU/mL |
Data sourced from[2][9][10][11]
Table 2: Performance of a Dried Blood Spot (DBS) LC-MS/MS Functional Assay
| Parameter | Value Range |
|---|---|
| Quantification Range | 100 to 1500 mU/mL |
| Intra-day Precision (%CV) | 4.0% to 11.6% |
| Intra-day Accuracy (% bias) | -11.1% to -2.1% |
| Inter-day Precision (%CV) | 8.1% to 13.1% |
| Inter-day Accuracy (% bias) | -10.3% to 0.9% |
| Normal Range (n=103) | 311 to 1090 mU/mL |
| HAE Patient Range (n=24) | < 100 mU/mL (for 23 of 24) |
Data sourced from[12]
Experimental Protocols
A variety of assays are employed to measure the concentration and function of C1-INH. Below are detailed methodologies for key experiments.
1. Quantification of C1-INH Concentration by ELISA
-
Principle: This assay quantifies the amount of C1-INH protein present in a sample using a specific antibody.
-
Methodology:
-
Coating: Microtiter plates are coated with a capture antibody specific for human C1-INH and incubated overnight at 4°C.
-
Blocking: Plates are washed, and non-specific binding sites are blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Plasma or serum samples, along with a standard curve of known C1-INH concentrations, are diluted and added to the wells. The plate is incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for C1-INH is added to each well and incubated for 1 hour.
-
Enzyme Conjugation: Plates are washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.
-
Substrate Addition: After a final wash, a chromogenic substrate (e.g., TMB) is added. The reaction is allowed to develop in the dark.
-
Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm using a microplate reader. The concentration of C1-INH in the samples is determined by interpolating from the standard curve.
-
2. Assessment of C1-INH Functional Activity by Chromogenic Assay
-
Principle: This assay measures the ability of C1-INH in a sample to inhibit a known amount of its target protease (e.g., C1s or kallikrein). The residual protease activity is then quantified using a chromogenic substrate.
-
Methodology:
-
Sample Preparation: Patient plasma or serum is diluted.
-
Protease Incubation: The diluted sample is incubated with a fixed, excess amount of purified C1s esterase or kallikrein for a defined period, allowing the C1-INH in the sample to bind and inhibit the protease.
-
Substrate Reaction: A specific chromogenic substrate for the uninhibited protease is added. The active protease cleaves the substrate, releasing a colored compound (chromophore).
-
Measurement: The rate of color change is measured kinetically at a specific wavelength (e.g., 405 nm).
-
Calculation: The functional C1-INH activity is inversely proportional to the residual protease activity. The results are typically expressed as a percentage of the activity found in a normal plasma pool.
-
The workflow for a typical C1-INH functional assay is depicted below.
3. C1-INH Functional Immunoassay (C1s or FXIIa Binding)
-
Principle: These assays measure the amount of C1-INH that can functionally bind to its activated targets, C1s or Factor XIIa, which are immobilized on a plate.
-
Methodology:
-
Coating: Microtiter plates are coated with activated C1s or Factor XIIa.
-
Blocking: Plates are washed and blocked to prevent non-specific binding.
-
Sample Incubation: Diluted plasma or serum samples are added to the wells. Functional C1-INH binds to the immobilized protease.
-
Detection: After washing away unbound proteins, a labeled antibody against C1-INH is added to detect the bound C1-INH.
-
Quantification: The signal generated is proportional to the amount of functional C1-INH in the sample.
-
Logical Relationships in C1-INH Deficiency Diagnosis
The diagnosis of HAE due to C1-INH deficiency involves a stepwise logical process, integrating both quantitative and functional assays.
References
- 1. BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. angioedemanews.com [angioedemanews.com]
- 3. beckerentandallergy.com [beckerentandallergy.com]
- 4. C1 Esterase Inhibition: Targeting Multiple Systems in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C1 Inhibitor Test - Creative Biolabs [creative-biolabs.com]
- 6. C1 inhibitor deficiency enhances contact pathway–mediated activation of coagulation and venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. C1 Inhibitor: Quantification and Purification | Springer Nature Experiments [experiments.springernature.com]
- 9. C1 Inhibitor (levels and functional) - Immunology Laboratory - Oxford University Hospitals [ouh.nhs.uk]
- 10. Quantification of human C1 esterase inhibitor protein using an automated turbidimetric immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 12. A novel functional C1 inhibitor activity assay in dried blood spot for diagnosis of Hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Bilaid C1 and its Role in Nociception Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bilaid C1, a semi-synthetic tetrapeptide, has emerged as a significant subject of interest in the field of nociception research. As a derivative of the naturally occurring fungal metabolite Bilaid C, this compound has been identified as a potent agonist of the μ-opioid receptor (MOR). Its unique structure and mechanism of action, particularly its biased agonism, suggest a potential for the development of novel analgesics with improved side-effect profiles. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its quantitative data in a comparative context with its analogs.
Introduction
The quest for effective and safe analgesics is a cornerstone of modern pharmacology. The μ-opioid receptor (MOR) remains a primary target for the most potent pain-relieving medications. However, conventional MOR agonists are often associated with severe side effects, such as respiratory depression, constipation, and the development of tolerance and dependence. These adverse effects are largely attributed to the recruitment of β-arrestin signaling pathways upon receptor activation.
Recent research has focused on the development of "biased agonists," which selectively activate the desired G protein signaling cascade responsible for analgesia, while minimizing the engagement of the β-arrestin pathway. This compound and its related compounds represent a promising new class of such biased agonists. Isolated from an Australian estuarine fungus, Penicillium sp. MST-MF667, the natural tetrapeptide Bilaid C exhibited weak MOR agonism. Subsequent chemical modification, specifically the amidation of the C-terminus, led to the creation of this compound (YvVf-NH2), a compound with enhanced potency at the μ-opioid receptor.[1] This guide delves into the technical details of this compound's role in nociception research, providing the necessary information for its study and potential therapeutic development.
Mechanism of Action: A Biased Agonist at the μ-Opioid Receptor
This compound exerts its effects by binding to and activating the μ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. The activation of MOR by an agonist typically initiates two main intracellular signaling cascades: the G protein pathway and the β-arrestin pathway.
-
G Protein Pathway: This pathway is primarily responsible for the analgesic effects of opioids. Upon agonist binding, the receptor undergoes a conformational change that allows it to couple with and activate inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These events collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby dampening the transmission of pain signals.
-
β-Arrestin Pathway: The recruitment of β-arrestin to the activated receptor is involved in receptor desensitization, internalization, and the initiation of a separate wave of signaling that is linked to many of the undesirable side effects of opioids.
Research on this compound's closely related and more potent analog, bilorphin, has demonstrated a strong bias towards the G protein pathway with minimal recruitment of β-arrestin.[1] This biased agonism is a key feature that makes this compound and its derivatives promising candidates for the development of safer analgesics.
Signaling Pathway of this compound at the μ-Opioid Receptor
Caption: Signaling pathway of this compound at the μ-opioid receptor, highlighting its biased agonism towards the G protein pathway.
Quantitative Data
The following tables summarize the quantitative data for this compound and its related compounds, providing a basis for comparison of their potency and efficacy.
Table 1: μ-Opioid Receptor Binding Affinities
| Compound | Structure | Ki (nM) for hMOR |
| Bilaid A | FvVf-OH | 3100[1] |
| Bilaid C | YvVf-OH | 210[1] |
| This compound | YvVf-NH2 | 93 [1] |
| Bilorphin | (N-Me)YvVf-NH2 | 1.1[1] |
hMOR: human μ-opioid receptor. Data from Dekan et al., 2019.
Table 2: Functional Activity at the μ-Opioid Receptor
| Compound | Assay | EC50 (nM) |
| Bilaid C | GIRK current in rat LC neurons | 14-fold weaker than morphine[1] |
| Bilorphin | GIRK current in rat LC neurons | More potent than morphine[1] |
| Bilactorphin | G protein activation in AtT20 cells | Potent partial agonist[2] |
GIRK: G protein-coupled inwardly rectifying potassium channel; LC: Locus coeruleus. Data from Dekan et al., 2019.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound and its analogs.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.
Experimental Workflow:
Caption: Workflow for the radioligand competition binding assay.
Protocol:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human μ-opioid receptor (hMOR) are prepared.
-
Incubation: Membranes are incubated in a binding buffer containing a fixed concentration of the radiolabeled MOR agonist [³H]DAMGO and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Electrophysiology: Patch-Clamp Recording of GIRK Currents
This functional assay measures the ability of a compound to activate GIRK channels via MOR activation in native neurons.
Protocol:
-
Slice Preparation: Brain slices containing the locus coeruleus (LC) are prepared from rats.
-
Cell Identification: LC neurons are identified for whole-cell patch-clamp recording.
-
Recording: G protein-activated inwardly rectifying potassium (GIRK) currents are recorded in voltage-clamp mode.
-
Drug Application: The test compound (e.g., this compound, bilorphin) is applied at various concentrations to the bath solution.
-
Data Acquisition: The resulting changes in the holding current are measured to quantify the activation of GIRK channels.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy of the compound.
β-Arrestin Recruitment Assay
This assay determines the extent to which a compound promotes the interaction between the activated MOR and β-arrestin.
Protocol:
-
Cell Culture: HEK293 cells are co-transfected with constructs for MOR and a β-arrestin-2 fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Detection: The recruitment of β-arrestin to the receptor is detected by measuring the reporter signal (e.g., luminescence, fluorescence, or enzyme activity).
-
Data Analysis: Concentration-response curves are generated to quantify the potency and efficacy of the compound in recruiting β-arrestin.
In Vivo Nociception Models (Example with a Bilaid-class compound)
The following are standard preclinical models used to assess the analgesic properties of compounds like bilactorphin, a glycosylated analog of bilorphin.
-
Hot Plate Test:
-
A mouse is placed on a surface maintained at a constant noxious temperature (e.g., 55°C).
-
The latency to a nocifensive response (e.g., paw licking, jumping) is recorded.
-
An increase in latency following drug administration indicates an analgesic effect.
-
-
Tail-Flick Test:
-
A focused beam of heat is applied to the mouse's tail.
-
The time taken for the mouse to flick its tail away from the heat source is measured.
-
An increase in the tail-flick latency indicates analgesia.
-
-
Acetic Acid-Induced Writhing Test:
-
Mice are injected intraperitoneally with a dilute solution of acetic acid, which induces a characteristic stretching and writhing behavior.
-
The number of writhes is counted over a specific period.
-
A reduction in the number of writhes in drug-treated animals compared to a control group indicates peripheral analgesic activity.
-
Conclusion
This compound and its analogs represent a significant advancement in the search for novel analgesics. Their unique tetrapeptide structure and, most importantly, their biased agonism at the μ-opioid receptor, offer a promising avenue for developing pain therapeutics with a reduced burden of side effects. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals to further investigate the potential of this exciting class of compounds in the field of nociception. Future research should focus on detailed in vivo studies of this compound itself to fully characterize its analgesic profile and therapeutic window.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Bilaid C1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bilaid C1 is a synthetic tetrapeptide (H-L-Tyr-D-Val-L-Val-D-Phe-NH2), derived from the naturally occurring fungal metabolite Bilaid C.[1] It is a potent and selective G protein-biased agonist of the μ-opioid receptor (MOPr), showing promise as a lead compound in the development of novel analgesics with potentially fewer side effects than traditional opioids.[1][2] This document provides a detailed protocol for the chemical synthesis of this compound via manual solid-phase peptide synthesis (SPPS) and its subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC), based on the methods described in the primary literature.
Introduction
The μ-opioid receptor is the primary target for the most effective pain relief medications. However, conventional opioids that activate this receptor also induce a signaling cascade involving β-arrestin, which is associated with adverse effects such as respiratory depression and constipation. This compound, as a G protein-biased agonist, preferentially activates the therapeutic G protein signaling pathway over the β-arrestin pathway.[1] This characteristic makes it a molecule of significant interest for developing safer opioid analgesics. The following protocols detail the necessary steps for the laboratory-scale synthesis and purification of this compound for research and development purposes.
Materials and Reagents
| Reagent | Grade | Supplier |
| Rink Amide MBHA resin | 100-200 mesh, 0.5 mmol/g | Standard Supplier |
| Fmoc-D-Phe-OH | Synthesis Grade | Standard Supplier |
| Fmoc-L-Val-OH | Synthesis Grade | Standard Supplier |
| Fmoc-D-Val-OH | Synthesis Grade | Standard Supplier |
| Fmoc-L-Tyr(tBu)-OH | Synthesis Grade | Standard Supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier |
| Oxyma Pure | Synthesis Grade | Standard Supplier |
| Piperidine | Synthesis Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Standard Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |
| Water | HPLC Grade | Standard Supplier |
Experimental Protocols
Part 1: Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual stepwise solid-phase synthesis of this compound on Rink Amide MBHA resin.
1. Resin Swelling:
- Place 0.1 mmol of Rink Amide MBHA resin in a fritted syringe reaction vessel.
- Wash the resin with N,N-Dimethylformamide (DMF) (3 x 5 mL).
- Swell the resin in DMF (5 mL) for 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 3 minutes and drain.
- Add another 5 mL of 20% (v/v) piperidine in DMF.
- Agitate for 7 minutes and drain.
- Wash the resin with DMF (5 x 5 mL).
3. Amino Acid Coupling (Iterative Process):
- Activation of the first amino acid (Fmoc-D-Phe-OH):
- In a separate vial, dissolve 0.5 mmol of Fmoc-D-Phe-OH and 0.5 mmol of Oxyma Pure in 2 mL of DMF.
- Add 0.5 mmol of N,N'-Diisopropylcarbodiimide (DIC) to the solution.
- Allow the activation to proceed for 2 minutes.
- Coupling:
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1 hour.
- Drain the reaction solution.
- Washing:
- Wash the resin with DMF (3 x 5 mL).
- Repeat steps 2 and 3 for the subsequent amino acids in the following order:
- Fmoc-L-Val-OH
- Fmoc-D-Val-OH
- Fmoc-L-Tyr(tBu)-OH
4. Cleavage and Global Deprotection:
- After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with Dichloromethane (DCM) (3 x 5 mL).
- Dry the resin under a stream of nitrogen.
- Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
- Add 5 mL of the cleavage cocktail to the resin.
- Agitate for 2 hours at room temperature.
- Filter the cleavage mixture into a new collection tube.
- Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
Workflow for this compound Solid-Phase Peptide Synthesis
Caption: Step-by-step workflow for the solid-phase synthesis of this compound.
Part 2: Purification of this compound by RP-HPLC
1. Sample Preparation:
- Dissolve the crude this compound peptide in a minimal amount of a solution of 50% Acetonitrile (ACN) in water.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in ACN.
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 40 minutes.
- Flow Rate: 15 mL/min.
- Detection: UV at 220 nm.
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the fractions with >95% purity.
4. Lyophilization:
- Freeze the pooled fractions.
- Lyophilize the frozen solution to obtain pure this compound as a white powder.
5. Characterization:
- Confirm the identity of the purified peptide by mass spectrometry. Expected mass (M+H)+: 526.6 g/mol .
This compound Purification Workflow
Caption: Workflow for the purification of this compound using RP-HPLC.
Data Presentation
| Parameter | Value |
| Chemical Formula | C28H39N5O5 |
| Amino Acid Sequence | H-L-Tyr-D-Val-L-Val-D-Phe-NH2 |
| Molecular Weight | 525.6 g/mol |
| μ-Opioid Receptor Binding Affinity (Ki) | 3.1 µM[1] |
| Purity (Post-HPLC) | >95% |
| Appearance | White lyophilized powder |
Signaling Pathway
This compound acts as a biased agonist at the μ-opioid receptor. Upon binding, it preferentially activates G protein-mediated signaling pathways, which are associated with analgesia, while having a reduced effect on the recruitment of β-arrestin, a pathway linked to some of the adverse effects of opioids.
Simplified Signaling Pathway of this compound at the μ-Opioid Receptor
Caption: Biased agonism of this compound at the μ-opioid receptor.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of this compound. Adherence to these methods will enable researchers to produce high-purity this compound for further investigation into its pharmacological properties and potential as a next-generation analgesic. The unique biased agonism of this compound at the μ-opioid receptor warrants continued research and development in the pursuit of safer and more effective pain management therapies.
References
Application Notes and Protocols for Cell-Based Functional Assays for Complement C1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. The classical pathway of the complement system is initiated by the C1 complex, which consists of the recognition molecule C1q and the serine proteases C1r and C1s. Upon binding of C1q to its targets, such as antigen-bound immunoglobulins (IgM or IgG), C1r and C1s are sequentially activated, leading to the cleavage of C4 and C2 and the subsequent assembly of the C3 convertase. The activity of the C1 complex is tightly regulated, in part by the C1 esterase inhibitor (C1-INH), which prevents excessive complement activation. Dysregulation of C1 activity is implicated in various inflammatory and autoimmune diseases.
These application notes provide detailed protocols for cell-based and biochemical functional assays to quantify the activity of the C1 complex and its inhibitor, C1-INH.
Data Presentation: Comparison of Functional Assays for C1-INH Activity
The following table summarizes quantitative data from different methods used to measure the functional activity of C1 inhibitor (C1-INH), a key regulator of C1 activity. These assays are crucial for diagnosing conditions like Hereditary Angioedema (HAE).
| Assay Type | Analyte | Sample Type | Healthy Control (Average Activity) | HAE Patients (Average Activity) | Key Features |
| Chromogenic Assay [1] | Functional C1-INH | Blood | 1,316 mU/mL | 260 mU/mL | Measures inhibition of C1s enzymatic activity. |
| C1s-Binding Immunoassay [1] | C1-INH bound to C1s | Blood | 828 mU/mL | 324 mU/mL | Quantifies the complex of C1-INH and its target protease C1s. |
| FXIIa-Binding Immunoassay [1] | C1-INH bound to FXIIa | Blood | 1,015 mU/mL | 169 mU/mL | Measures C1-INH binding to another key protease it regulates. |
| LC-MS/MS Assay [2] | Functional C1-INH | Dried Blood Spot | 311 - 1090 mU/mL (range) | < 100 mU/mL | A robust method suitable for high-throughput screening from dried blood spots. |
| FRET-based Immunoassay [3] | Activated C1s | Serum | 1.023 µmol·min⁻¹·mL⁻¹ | Not Reported | Highly specific for activated C1s, allowing for precise quantification. |
Experimental Protocols
Protocol 1: Hemolytic Assay for C1 Complex Functional Activity
This cell-based assay measures the ability of the C1 complex in a sample to lyse antibody-sensitized sheep erythrocytes (EAs). The degree of hemolysis is proportional to the functional C1 activity.[4][5][6]
Materials:
-
Sheep erythrocytes (EAs), sensitized with an appropriate antibody (e.g., IgM or IgG).
-
Gelatin Veronal Buffer with divalent cations (GVB++).
-
Test serum or purified C1 complex.
-
C1-depleted serum (as a source of other complement components).
-
96-well U-bottom microtiter plate.
-
Spectrophotometer (414 nm).
Procedure:
-
Prepare serial dilutions of the test serum or purified C1 complex in GVB++.
-
In a 96-well plate, add 50 µL of each dilution.
-
Add 50 µL of C1-depleted serum to each well.
-
Add 50 µL of sensitized sheep erythrocytes (EAs) at a concentration of 1x10⁸ cells/mL.
-
Include controls for 0% lysis (EAs in buffer only) and 100% lysis (EAs in distilled water).
-
Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant to a flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each dilution relative to the 100% lysis control. The C1 activity can be expressed as the dilution of the sample that yields 50% hemolysis (CH50).
Protocol 2: Chromogenic Assay for C1 Inhibitor (C1-INH) Functional Activity
This biochemical assay determines the functional activity of C1-INH by measuring its ability to inhibit a known amount of C1 esterase (C1s). The residual C1s activity is quantified by the cleavage of a chromogenic substrate.[1][7][8]
Materials:
-
Test plasma or serum.
-
Purified human C1 esterase (C1s).
-
Chromogenic C1s substrate.
-
Assay buffer (e.g., Tris-buffered saline).
-
96-well flat-bottom microtiter plate.
-
Spectrophotometer (405 nm).
Procedure:
-
Pre-dilute the test plasma or serum and calibrators in the assay buffer.
-
In a 96-well plate, add 50 µL of the diluted samples and calibrators.
-
Add 50 µL of a standardized concentration of purified C1s to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow C1-INH to bind to and inhibit C1s.
-
Add 50 µL of the chromogenic C1s substrate to each well.
-
Incubate the plate at 37°C for a further defined period (e.g., 5-15 minutes).
-
Stop the reaction by adding a stop solution (e.g., acetic acid) if required by the kit.
-
Measure the absorbance at 405 nm.
-
The amount of color development is inversely proportional to the functional C1-INH activity in the sample.
-
Calculate the C1-INH activity of the test samples by comparing their absorbance to the standard curve generated from the calibrators.
Visualizations
Signaling Pathway: The Classical Complement Pathway
Caption: The classical pathway of complement activation initiated by the C1 complex.
Experimental Workflow: Hemolytic Assay
Caption: Workflow for the cell-based hemolytic assay to measure C1 activity.
Logical Relationship: C1-INH Chromogenic Assay Principle
Caption: The principle of the chromogenic assay for C1 inhibitor (C1-INH) activity.
References
- 1. angioedemanews.com [angioedemanews.com]
- 2. A novel functional C1 inhibitor activity assay in dried blood spot for diagnosis of Hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemolytic Assay Protocol for C1 Complex - Creative Biolabs [creative-biolabs.com]
- 5. C1q Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 6. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Diagnostic Laboratories | National Jewish Health | Clinical Laboratory | ISO 15189 | Central Laboratory Services [nationaljewish.org]
- 8. Quantification of C1 inhibitor activity using a chromogenic automated assay: analytical and clinical performances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assay Featuring Bilaid C1
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioluminescence Resonance Energy Transfer (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful and versatile technology used to monitor molecular interactions in real-time within living cells.[1][2][3] This assay relies on the non-radiative transfer of energy between a bioluminescent donor molecule (typically a luciferase) and a fluorescent acceptor molecule (such as a green or yellow fluorescent protein).[1][2][3] Energy transfer only occurs when the donor and acceptor are in very close proximity (typically less than 10 nanometers), making BRET an ideal method for studying protein-protein interactions, receptor dimerization, and ligand binding.[1][2]
Bilaid C1 is a tetrapeptide that has been identified as a ligand for the μ-opioid receptor, a G-protein coupled receptor (GPCR) that is a key target for analgesics. The BRET technology offers a robust platform to characterize the interaction of this compound with the μ-opioid receptor and to elucidate its functional consequences on receptor signaling. This document provides detailed protocols for two key BRET assays: a NanoBRET™ ligand binding assay to determine the affinity of this compound for the μ-opioid receptor, and a BRET assay to monitor the recruitment of β-arrestin to the receptor upon ligand binding, a critical step in GPCR desensitization and signaling.
Principle of the Assays
NanoBRET™ Ligand Binding Assay
The NanoBRET™ ligand binding assay directly measures the binding of a fluorescently labeled ligand to a receptor tagged with a bright luciferase, NanoLuc® (Nluc).[4][5][6][7] In this setup, the μ-opioid receptor is fused to Nluc at its N-terminus. A fluorescently labeled version of a known μ-opioid receptor ligand (a tracer) is used. When the fluorescent tracer binds to the Nluc-tagged receptor, the proximity allows for energy transfer from the NanoLuc donor (upon addition of its substrate, furimazine) to the fluorescent acceptor, generating a BRET signal. Unlabeled ligands, such as this compound, will compete with the fluorescent tracer for binding to the receptor, leading to a decrease in the BRET signal in a concentration-dependent manner. This allows for the determination of the binding affinity (Ki) of the unlabeled compound.[4]
BRET Assay for β-Arrestin Recruitment
GPCR activation by an agonist typically leads to the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization and internalization, as well as in initiating G-protein-independent signaling pathways.[1][2] This BRET assay monitors the interaction between the μ-opioid receptor and β-arrestin. The μ-opioid receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc8), and β-arrestin is fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).[1][8] Upon binding of an agonist like this compound to the receptor, a conformational change occurs, leading to the recruitment of the Venus-β-arrestin to the Rluc8-μ-opioid receptor. This brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.[1][8]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound at the μ-opioid receptor.
Caption: General experimental workflow for BRET assays.
Experimental Protocols
Protocol 1: NanoBRET™ Ligand Binding Assay for this compound
This protocol is designed to determine the binding affinity of this compound to the μ-opioid receptor in living cells.
Materials and Reagents:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 2000 Transfection Reagent
-
Plasmid DNA: N-terminally tagged Nluc-μ-opioid receptor
-
Fluorescently labeled μ-opioid receptor ligand (Tracer)
-
This compound
-
NanoBRET™ Nano-Glo® Substrate (Furimazine)
-
NanoBRET™ Ligand Binding Buffer
-
White, opaque 96-well cell culture plates
-
Luminometer with two emission filters (e.g., 460 nm for donor and >610 nm for acceptor)
Procedure:
-
Cell Culture and Transfection:
-
One day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute 1 µg of Nluc-μ-opioid receptor plasmid DNA in 50 µL of Opti-MEM™.
-
In a separate tube, dilute 3 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine™ 2000, mix gently, and incubate for 20 minutes at room temperature.
-
Add the DNA-lipid complex to the cells.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in NanoBRET™ Ligand Binding Buffer at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in NanoBRET™ Ligand Binding Buffer.
-
Prepare the fluorescent tracer at 2X the final desired concentration in NanoBRET™ Ligand Binding Buffer.
-
-
Competition Binding Assay:
-
Add 50 µL of the cell suspension to each well of a white 96-well plate.
-
Add 25 µL of the this compound dilutions or buffer (for control wells) to the appropriate wells.
-
Add 25 µL of the 2X fluorescent tracer to all wells.
-
Incubate the plate for 2 hours at 37°C.
-
-
BRET Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add 25 µL of the prepared substrate to each well.
-
Read the plate within 10 minutes on a luminometer equipped with donor (460 nm) and acceptor (>610 nm) emission filters.
-
Data Analysis:
-
Calculate the BRET ratio for each well:
-
BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
-
Normalize the BRET ratios to the control wells (no competitor).
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([Tracer] / Kd_Tracer))
-
Where [Tracer] is the concentration of the fluorescent tracer and Kd_Tracer is its dissociation constant.
-
| Parameter | Recommended Value |
| Cell Density | 1 x 10^4 cells/well |
| Nluc-MOR DNA | 10 ng/well (for 96-well transfection) |
| Fluorescent Tracer Conc. | At its Kd value |
| Incubation Time | 2 hours at 37°C |
| Substrate | Furimazine |
Protocol 2: BRET Assay for this compound-Induced β-Arrestin Recruitment
This protocol measures the ability of this compound to induce the recruitment of β-arrestin to the μ-opioid receptor.
Materials and Reagents:
-
HEK293 cells
-
DMEM with 10% FBS
-
Lipofectamine™ 2000 Transfection Reagent
-
Plasmids: μ-opioid receptor-Rluc8 and Venus-β-arrestin2
-
This compound
-
Coelenterazine h
-
Assay Buffer (e.g., HBSS)
-
White, opaque 96-well cell culture plates
-
Luminometer with two emission filters (e.g., 485 nm for donor and 530 nm for acceptor)
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with the μ-opioid receptor-Rluc8 and Venus-β-arrestin2 plasmids at a 1:3 ratio (donor:acceptor) using Lipofectamine™ 2000, following a similar procedure as in Protocol 1.
-
24 hours post-transfection, harvest the cells and seed them into a white, opaque 96-well plate at a density of 4 x 10^4 cells per well.
-
Incubate for another 24 hours.
-
-
Assay Performance:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Carefully remove the culture medium from the cells and replace it with 90 µL of assay buffer.
-
Add 10 µL of the this compound dilutions or buffer (for vehicle control) to the appropriate wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
BRET Measurement:
-
Prepare a 5 µM working solution of Coelenterazine h in the assay buffer.
-
Add 10 µL of the Coelenterazine h solution to each well.
-
Immediately read the plate on a luminometer with filters for Rluc8 emission (e.g., 485 nm) and Venus emission (e.g., 530 nm). Readings can be taken kinetically over a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the BRET ratio for each well at each time point:
-
BRET Ratio = (Emission at 530 nm) / (Emission at 485 nm)
-
-
Calculate the Net BRET by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.
-
For dose-response curves, plot the Net BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value of this compound for β-arrestin recruitment.
| Parameter | Recommended Value |
| Cell Density | 4 x 10^4 cells/well |
| Donor:Acceptor DNA Ratio | 1:3 |
| Ligand Incubation Time | 15-30 minutes at 37°C |
| Substrate | Coelenterazine h (5 µM final) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low BRET Signal | Low transfection efficiency. | Optimize transfection protocol; use a positive control. |
| Suboptimal donor:acceptor ratio. | Titrate the ratio of donor and acceptor plasmids. | |
| Inactive luciferase substrate. | Use fresh, properly stored substrate. | |
| High Background | Autofluorescence of compounds. | Run a control with compound but without cells. |
| Non-specific binding of tracer. | Include a control with a large excess of unlabeled ligand. | |
| Variable Results | Inconsistent cell numbers. | Ensure accurate cell counting and plating. |
| Edge effects in the plate. | Avoid using the outer wells of the 96-well plate. |
Conclusion
The BRET assays described provide a robust and sensitive platform for characterizing the pharmacological properties of this compound at the μ-opioid receptor. The NanoBRET ligand binding assay allows for the direct measurement of binding affinity in a physiological context, while the β-arrestin recruitment assay provides insights into the functional consequences of this binding. These detailed protocols and application notes should serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.
References
- 1. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NanoBRET ligand binding at a GPCR under endogenous promotion facilitated by CRISPR/Cas9 genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying μ-Opioid Receptor Desensitization with Novel Agonists
Topic: Characterization of Novel Agonist-Induced μ-Opioid Receptor (MOR) Desensitization
Audience: Researchers, scientists, and drug development professionals.
Abstract: The μ-opioid receptor (MOR) is a primary target for potent analgesics; however, its therapeutic efficacy is often limited by the development of tolerance, which is closely linked to receptor desensitization.[1][2][3] Desensitization is a complex process involving receptor phosphorylation, uncoupling from G-proteins, and recruitment of β-arrestins, leading to receptor internalization and a diminished response to agonist stimulation.[4] This document provides a comprehensive guide for researchers to investigate the desensitization profile of novel MOR agonists, using a hypothetical compound, "Bilaid C1," as an exemplar. The protocols and data presentation formats outlined herein are designed to facilitate a thorough characterization of a compound's potential to induce MOR desensitization.
Introduction to μ-Opioid Receptor Desensitization
The μ-opioid receptor is a class A G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade primarily through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels.[4][5][6]
Chronic or sustained activation of MORs triggers a series of regulatory events to attenuate the signal, a process known as desensitization. Key mechanisms in this process include:
-
Receptor Phosphorylation: Agonist binding promotes the phosphorylation of serine and threonine residues on the intracellular C-terminal tail of the receptor by G-protein coupled receptor kinases (GRKs).[7][8]
-
β-Arrestin Recruitment: Phosphorylated receptors serve as a high-affinity binding site for β-arrestin proteins.[4][5]
-
G-Protein Uncoupling: The binding of β-arrestin sterically hinders the interaction between the receptor and its G-protein, effectively uncoupling the receptor from its primary signaling pathway.[4][9]
-
Receptor Internalization: β-arrestin also acts as a scaffold protein, recruiting components of the endocytic machinery to promote the internalization of the receptor into endosomes.[1][10]
-
Receptor Fate: Following internalization, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation.
Different agonists can induce distinct patterns of MOR phosphorylation and β-arrestin recruitment, a phenomenon known as "biased agonism."[4] This can lead to variations in the extent and kinetics of desensitization and internalization. For instance, the endogenous peptide DAMGO is a potent inducer of both G-protein signaling and β-arrestin-mediated internalization, whereas morphine is considered a partial agonist in terms of β-arrestin recruitment and subsequent internalization.[2][11]
Quantitative Data Presentation
A systematic comparison of a novel agonist's effects with a standard agonist is crucial for its characterization. The following tables provide a template for presenting such quantitative data.
Table 1: Functional Potency and Efficacy at the μ-Opioid Receptor
| Compound | Agonist/Antagonist | Assay Type | EC50 (nM) | Emax (% of DAMGO) |
| DAMGO (Standard) | Full Agonist | cAMP Inhibition | 1.5 | 100 |
| Morphine | Partial Agonist | cAMP Inhibition | 15 | 85 |
| This compound | User Defined | cAMP Inhibition | User Data | User Data |
| DAMGO (Standard) | Full Agonist | [³⁵S]GTPγS Binding | 5.2 | 100 |
| Morphine | Partial Agonist | [³⁵S]GTPγS Binding | 45 | 90 |
| This compound | User Defined | [³⁵S]GTPγS Binding | User Data | User Data |
Table 2: Agonist-Induced Receptor Internalization and Desensitization
| Compound | Concentration | Internalization (% of total receptors) | Desensitization (% reduction in cAMP response) |
| DAMGO (Standard) | 10 µM | 65 ± 5 | 75 ± 6 |
| Morphine | 10 µM | 25 ± 4 | 40 ± 5 |
| This compound | 10 µM | User Data | User Data |
| Vehicle | - | < 5 | < 5 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the desensitization profile of a novel MOR agonist like "this compound."
Protocol 1: cAMP Accumulation Assay for Functional Desensitization
This assay measures the ability of an agonist to inhibit adenylyl cyclase and the subsequent loss of this ability after prolonged exposure.
Materials:
-
HEK293 cells stably expressing the human μ-opioid receptor (HEK-MOR).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Forskolin (adenylyl cyclase activator).
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).
-
DAMGO, Morphine, and this compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
Phosphate Buffered Saline (PBS).
Procedure:
-
Cell Culture: Culture HEK-MOR cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Pre-treatment (Desensitization):
-
Plate cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.
-
Remove the culture medium and replace it with serum-free DMEM.
-
Add the desensitizing agonist (e.g., 10 µM DAMGO, Morphine, or this compound) or vehicle and incubate for a specified time (e.g., 30 minutes, 1 hour, 4 hours) at 37°C.
-
-
Wash: Carefully aspirate the pre-treatment medium and wash the cells three times with warm PBS to remove the agonist.
-
Stimulation:
-
Add stimulation buffer containing a fixed concentration of forskolin (e.g., 10 µM) and IBMX (e.g., 500 µM) to all wells.
-
To a subset of wells for each pre-treatment condition, add a range of concentrations of the same agonist to generate a dose-response curve.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the agonist concentration.
-
Compare the EC50 and Emax values of the dose-response curves from the pre-treated and vehicle-treated cells. A rightward shift in the EC50 and a decrease in Emax indicate desensitization.
-
Protocol 2: Receptor Internalization Assay using Confocal Microscopy
This assay visualizes and quantifies the movement of MOR from the plasma membrane to intracellular compartments.
Materials:
-
HEK293 cells stably expressing a fluorescently tagged MOR (e.g., MOR-eGFP).
-
Poly-D-lysine coated glass-bottom dishes.
-
Live-cell imaging medium.
-
DAMGO, Morphine, and this compound.
-
Hoechst 33342 (nuclear stain).
-
Confocal microscope with a live-cell imaging chamber.
Procedure:
-
Cell Plating: Plate HEK-MOR-eGFP cells on poly-D-lysine coated dishes and allow them to grow to 50-70% confluency.
-
Staining: Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Agonist Treatment: Replace the medium with live-cell imaging medium containing the desired concentration of agonist (e.g., 10 µM DAMGO, Morphine, or this compound) or vehicle.
-
Imaging:
-
Place the dish on the confocal microscope stage maintained at 37°C and 5% CO₂.
-
Acquire images at time 0 and at subsequent time points (e.g., 15, 30, 60 minutes).
-
Capture images of both the eGFP signal (MOR) and the Hoechst signal (nuclei).
-
-
Image Analysis:
-
Quantify internalization by measuring the fluorescence intensity of MOR-eGFP in intracellular puncta compared to the plasma membrane.
-
Software such as ImageJ or MetaMorph can be used to count the number and intensity of intracellular vesicles per cell.
-
The "sum of intensity/cell" can be normalized to that of cells before compound administration.[12]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding.
Caption: Agonist-induced MOR desensitization pathway.
Caption: Workflow for assessing MOR desensitization.
References
- 1. Regulation of µ-Opioid Receptors: Desensitization, Phosphorylation, Internalization, and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of rapid opioid receptor desensitization, resensitization and tolerance in brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Separation of Acute Desensitization and Long-Term Tolerance of µ-Opioid Receptors Is Determined by the Degree of C-Terminal Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist Binding and Desensitization of the μ-Opioid Receptor Is Modulated by Phosphorylation of the C-Terminal Tail Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Opioid receptor desensitization: mechanisms and its link to tolerance [frontiersin.org]
- 10. experts.umn.edu [experts.umn.edu]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Flow Cytometry Analysis of Cells Treated with Bilaid C1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilaid C1 is a novel investigational compound with potential therapeutic applications. Understanding its mechanism of action at the cellular level is crucial for its development. Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. These application notes provide detailed protocols for assessing the effects of this compound on key cellular processes, including apoptosis, cell cycle progression, and the induction of reactive oxygen species (ROS), using flow cytometry.
Application Note 1: Assessment of Apoptosis Induction by this compound
Apoptosis, or programmed cell death, is a critical process that can be modulated by therapeutic compounds. This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify the induction of apoptosis in cells treated with this compound. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Quantitative Data Summary
The following table presents representative data from an experiment where a human cancer cell line was treated with varying concentrations of this compound for 24 hours.
| Treatment | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µM) | 75.6 ± 3.5 | 15.3 ± 2.2 | 9.1 ± 1.8 |
| This compound (50 µM) | 42.1 ± 4.2 | 38.7 ± 3.1 | 19.2 ± 2.9 |
Experimental Workflow: Apoptosis Detection
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Protocol: Annexin V and Propidium Iodide Staining
This protocol is for the detection of apoptosis by flow cytometry.[1]
Materials:
-
This compound treated and control cells
-
Phosphate-buffered saline (PBS)
-
10X Annexin V Binding Buffer (0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration.
-
Harvest the cells, including any floating cells from the supernatant, and transfer to flow cytometry tubes.[1]
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS, then centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[2]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately (within 1 hour). Set up compensation and quadrants using unstained, single-stained (Annexin V only, PI only), and positive control cells.
Application Note 2: Cell Cycle Analysis Following this compound Treatment
Therapeutic agents often exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry can be used to analyze the DNA content of cells, thereby determining the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. This protocol uses propidium iodide to stain the DNA of fixed and permeabilized cells.
Quantitative Data Summary
The following table shows the cell cycle distribution of a cell line treated with this compound for 24 hours, suggesting a G2/M phase arrest.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55.4 ± 4.1 | 28.3 ± 2.9 | 16.3 ± 2.5 | 1.8 ± 0.6 |
| This compound (25 µM) | 25.1 ± 3.3 | 15.7 ± 2.1 | 59.2 ± 5.4 | 8.5 ± 1.9 |
Diagram: Cell Cycle Phases and Checkpoints
Caption: Cell cycle progression and the G2/M arrest point induced by this compound.
Protocol: Cell Cycle Analysis with Propidium Iodide
This protocol details the steps for preparing and staining cells for DNA content analysis.[3][4]
Materials:
-
This compound treated and control cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells once with 1 mL of PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[3]
-
Incubate the cells on ice or at 4°C for at least 30 minutes. (Cells can be stored at -20°C for several weeks at this stage).[3]
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Carefully remove the ethanol.[4]
-
Wash the cells twice with 1 mL of PBS to remove residual ethanol.
-
Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) to degrade RNA, which can also be stained by PI.[3]
-
Incubate at 37°C for 30 minutes.
-
Add 400 µL of PI staining solution (50 µg/mL).[3]
-
Incubate for 5-10 minutes at room temperature, protected from light.[4]
-
Analyze the samples on a flow cytometer. Use a low flow rate and gate on single cells to exclude doublets.[4]
Application Note 3: Detection of Intracellular Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as important signaling molecules or, at high levels, cause cellular damage.[5] Many therapeutic compounds can induce ROS production. This protocol uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels. H2DCFDA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6]
Quantitative Data Summary
The following table summarizes the change in Mean Fluorescence Intensity (MFI) corresponding to intracellular ROS levels after treatment with this compound.
| Treatment | Mean Fluorescence Intensity (MFI) of DCF |
| Vehicle Control | 150 ± 25 |
| This compound (10 µM) | 480 ± 55 |
| This compound (10 µM) + N-acetylcysteine (NAC) | 175 ± 30 |
Diagram: ROS Detection Workflow
Caption: Workflow for the detection of intracellular ROS using H2DCFDA.
Protocol: Intracellular ROS Measurement
This protocol describes the measurement of ROS using H2DCFDA.[6]
Materials:
-
This compound treated and control cells
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Flow cytometry tubes
-
Optional: N-acetylcysteine (NAC) as a ROS scavenger for control experiments
Procedure:
-
Treat cells with this compound or vehicle control for the desired time. Include a positive control (e.g., H2O2) and a negative control with a ROS scavenger if necessary.[6]
-
Harvest the cells and wash once with PBS.
-
Prepare a working solution of H2DCFDA (e.g., 10 µM) in pre-warmed PBS.
-
Resuspend the cells in the H2DCFDA working solution at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Incubate the cells at 37°C for 30 minutes, protected from light.[6]
-
After incubation, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with PBS to remove any extracellular probe.
-
Resuspend the final cell pellet in PBS.
-
Analyze the samples immediately on a flow cytometer, using the 488 nm laser for excitation and detecting emission at approximately 535 nm.[6]
Hypothesized Signaling Pathway of this compound
Based on the observed effects (apoptosis, G2/M arrest, and ROS production), a potential signaling pathway for this compound can be proposed. This compound may induce ROS production, leading to mitochondrial dysfunction. This can trigger the intrinsic apoptosis pathway and also activate signaling cascades that lead to cell cycle arrest.
Caption: Hypothesized signaling pathway for this compound action.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Reactive Oxygen Species in Metabolic and Inflammatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bilaid C1 Binding Assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low signal issues in Bilaid C1 binding assays. While "this compound" is not a standard nomenclature in the reviewed literature, this document focuses on the common principles and challenges of C1q binding assays, which are crucial for studying the classical complement pathway.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a C1q binding assay?
A C1q binding assay is a type of immunoassay designed to measure the binding of the C1q protein—the recognition component of the C1 complex—to a target, which is typically an antibody bound to a specific antigen.[1][2] This interaction is the initiating step of the classical complement pathway.[1][3] The assay quantifies this binding event, often using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or label-free methods such as Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI).[4]
Q2: What are the critical components and interactions in a C1q binding assay?
The assay relies on the successful interaction of several key components. The C1 complex consists of the recognition molecule C1q and a tetramer of proteases, C1r and C1s.[1][5][6] C1q itself has a complex structure with six globular heads that bind to the Fc region of immunoglobulins (IgG or IgM).[2][5][6] The strength of this binding is highly dependent on the avidity gained from multiple simultaneous interactions.[5][6]
Q3: What factors can influence the strength of C1q binding to antibodies?
Several factors critically affect the C1q-antibody interaction:
-
Antibody Isotype: Different IgG subclasses exhibit varied C1q binding capabilities. For instance, IgG3 is often a potent activator, followed by IgG1, while IgG2 can be inefficient.[5][6]
-
Antibody Oligomerization: C1q has a very weak affinity for a single IgG molecule.[2][5][6] Strong binding requires avidity, which is achieved when antibodies are clustered or oligomerized on a surface, such as when bound to multiple epitopes on a cell or particle.[2][5] Hexameric antibody platforms are optimal for C1q docking.[2][5][6]
-
Presence of C1r₂s₂ Proteases: The C1r₂s₂ proteases can stabilize the binding of C1q to surface-bound IgG, particularly for IgG1 and IgG2.[1][5][6] Assays using purified C1q may show weaker binding than those using the entire C1 complex.[5][6]
-
Antigen Density: A higher concentration of antigen on the surface can promote the necessary antibody clustering for efficient C1q recruitment.[5][6]
Troubleshooting Guide: Low or No Signal
A low or nonexistent signal is a common issue in binding assays. The following sections, organized by potential problem source, provide specific troubleshooting steps.
Workflow for a Typical C1q Binding ELISA
Before troubleshooting, verify your experimental sequence against a standard protocol.
Troubleshooting Logic
Use the following diagram to diagnose the source of the low signal.
References
- 1. C1q binding to surface-bound IgG is stabilized by C1r2s2 proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional and Structural Characterization of a Potent C1q Inhibitor Targeting the Classical Pathway of the Complement System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C1q binding to surface-bound IgG is stabilized by C1r2s2 proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Preventing C1-Esterase Inhibitor (Bilaid C1) Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of C1-Esterase Inhibitor (C1-INH), likely referred to as Bilaid C1, in experimental settings. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data on protein stability to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is C1-Esterase Inhibitor (C1-INH) and what is its primary function?
A1: C1-Esterase Inhibitor (C1-INH) is a crucial plasma glycoprotein that belongs to the serine protease inhibitor (serpin) superfamily. Its primary role is to regulate several inflammatory and coagulation pathways, including the complement system, the contact (kallikrein-kinin) system, and the intrinsic coagulation cascade.[1][2] By inhibiting proteases such as C1r, C1s, factor XIIa, and kallikrein, C1-INH plays a vital role in controlling inflammation and vascular permeability.[1][2]
Q2: I'm working with a product named "this compound" but can't find specific information on it. Is it the same as C1-INH?
A2: Based on available information, "this compound" is likely a proprietary or misnomer for C1-Esterase Inhibitor (C1-INH). The functions and applications described for "this compound" align with those of C1-INH. This guide will henceforth refer to the molecule as C1-INH.
Q3: What are the common causes of C1-INH degradation in a laboratory setting?
A3: C1-INH degradation or loss of function in experimental setups can be attributed to several factors:
-
Improper Storage: Exposure to inappropriate temperatures or light can lead to degradation. Lyophilized C1-INH should be stored at 2°C to 25°C (36°F to 77°F) and protected from light.[3] Reconstituted solutions have limited stability and should typically be used immediately or stored at 2–8°C for no longer than 8 hours.[4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of C1-INH solutions can lead to protein aggregation and loss of activity.[5][6] It is recommended to aliquot the reconstituted C1-INH into single-use volumes to avoid multiple freeze-thaw cycles.
-
Inappropriate Buffer Conditions: The pH of the buffer can significantly impact the stability and activity of C1-INH. The optimal pH range for its activity is generally between 7.2 and 7.4.[7]
-
Proteolytic Degradation: Contamination of experimental samples with proteases not inhibited by C1-INH can lead to its degradation. Limited proteolysis by certain enzymes, such as elastase, has been shown to inactivate C1-INH.[8]
-
Mechanical Stress: Vigorous vortexing or shaking during reconstitution can cause protein denaturation and aggregation. Gentle swirling is recommended.[4]
Q4: Does deglycosylation affect the functional activity of C1-INH?
A4: No, studies have shown that deglycosylation with N-glycanase or O-glycanase does not have a major effect on the functional activity of C1-INH.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of C1-INH activity in stored aliquots | Repeated freeze-thaw cycles | Prepare single-use aliquots after reconstitution to avoid multiple freeze-thaw cycles. |
| Improper storage temperature | Ensure lyophilized C1-INH is stored at the recommended temperature (2°C to 25°C) and reconstituted C1-INH is stored at 2-8°C for no more than 8 hours, or as per manufacturer's instructions.[3][4] | |
| Inconsistent results in functional assays | Interference from anticoagulants in plasma samples | For functional assays, serum is the preferred sample type. If using plasma, avoid heparin and polybrene, as they can interfere with the assay, leading to falsely high or low values, respectively.[9] |
| Incorrect buffer pH | Ensure the pH of your assay buffer is within the optimal range for C1-INH activity (typically pH 7.2-7.4).[7] | |
| Precipitation or turbidity observed after reconstitution | Improper reconstitution technique | Reconstitute the lyophilized powder by adding the diluent slowly and gently swirling the vial. Avoid vigorous shaking or vortexing.[4] |
| Poor water quality | Use sterile water for injection or a high-purity, sterile buffer for reconstitution as specified by the manufacturer.[1] | |
| Rapid loss of activity in cell culture experiments | Proteolytic degradation from cellular proteases | Consider adding a broad-spectrum protease inhibitor cocktail that does not interfere with C1-INH or its target proteases to your culture medium. |
Data on C1-INH Stability
Table 1: Temperature Stability of C1-INH
| Condition | Observation | Source |
| Lyophilized Powder | Stable at 2°C to 25°C (36°F to 77°F). | [3] |
| Reconstituted Solution | Stable for up to 8 hours at 2°C to 8°C. | [4] |
| Serum Samples | Functional activity is stable for up to 5 days at room temperature, with a modest decrease. | [9] |
| Thermal Melting Temperature (Native C1-INH) | 51.5°C | [10] |
Table 2: Effect of Additives and Sample Type on C1-INH Functional Assay
| Sample Type / Additive | Effect on Functional Assay | Recommendation | Source |
| Serum | No interference. | Recommended sample type. | [9] |
| EDTA-treated Plasma | No significant interference. | Acceptable alternative to serum. | [9] |
| Citrated Plasma | No significant interference. | Acceptable alternative to serum. | [9] |
| Heparinized Plasma | Falsely high values. | Avoid for functional assays. | [9] |
| Polybrene-EDTA Plasma | Falsely low values. | Avoid for functional assays. | [9] |
Experimental Protocols
Protocol 1: Reconstitution and Handling of Lyophilized C1-INH
This protocol provides a general guideline for the proper reconstitution and handling of lyophilized C1-INH to maintain its functional integrity.
Materials:
-
Vial of lyophilized C1-INH
-
Sterile Water for Injection, USP (or other manufacturer-recommended diluent)
-
Sterile, silicone-free syringes and needles
-
Sterile, single-use microcentrifuge tubes for aliquoting
-
Alcohol prep pads
Procedure:
-
Allow the vial of lyophilized C1-INH and the diluent to reach room temperature.
-
Using aseptic technique, clean the rubber stoppers of both vials with an alcohol prep pad.
-
Slowly inject the recommended volume of diluent into the C1-INH vial, directing the stream against the side of the vial to avoid forceful impact on the powder.[4]
-
Gently swirl the vial until the powder is completely dissolved. Do not shake or vortex.[4]
-
Visually inspect the reconstituted solution. It should be clear and colorless to slightly blue, and free of particulate matter.[3] Do not use if the solution is cloudy or contains particles.
-
If not for immediate use, aliquot the reconstituted C1-INH into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage, unless otherwise specified by the manufacturer. Avoid repeated freeze-thaw cycles. For short-term storage, keep at 2-8°C for up to 8 hours.[4]
Protocol 2: Chromogenic Functional Assay for C1-INH Activity
This protocol outlines the principle and a general procedure for a chromogenic assay to determine the functional activity of C1-INH.
Principle: This assay measures the ability of C1-INH in a sample to inhibit a known amount of its target protease, C1s. The residual C1s activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound that can be quantified spectrophotometrically. The amount of color produced is inversely proportional to the functional C1-INH activity in the sample.[11]
Materials:
-
Test samples (serum, plasma, or purified C1-INH solution)
-
C1-INH deficient plasma or suitable buffer
-
Purified C1s enzyme
-
Chromogenic substrate for C1s
-
Microplate reader
-
Microplates
Procedure:
-
Prepare a standard curve using a C1-INH standard of known concentration. Serially dilute the standard in C1-INH deficient plasma or an appropriate buffer.
-
Dilute the test samples in the same diluent used for the standard curve.
-
Add the standards, controls, and diluted test samples to the wells of a microplate.
-
Add a fixed amount of C1s to each well and incubate for a specified time at a controlled temperature to allow for the inhibition of C1s by C1-INH.
-
Add the chromogenic substrate to each well.
-
Incubate for a specific time to allow the residual, uninhibited C1s to cleave the substrate.
-
Stop the reaction according to the assay kit instructions (e.g., by adding acetic acid).
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the functional C1-INH activity in the test samples by comparing their absorbance values to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for preventing C1-INH degradation.
Caption: C1-INH inhibition of the classical complement pathway.
Caption: C1-INH regulation of the contact (kallikrein-kinin) system.
References
- 1. C1 Esterase Inhibitor (Human) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. cinryze.com [cinryze.com]
- 4. drugs.com [drugs.com]
- 5. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Proteolysis and deglycosylation of human C1 inhibitor. Effect on functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of time, temperature and additives on a functional assay of C1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. angioedemanews.com [angioedemanews.com]
Technical Support Center: Optimizing Compound C1-X Concentration for In Vitro Studies
Disclaimer: Information on a specific compound named "Bilaid C1" is not publicly available. This guide provides a comprehensive framework and illustrative examples for optimizing the in vitro concentration of a hypothetical C1 complex inhibitor, referred to as "Compound C1-X." Researchers should adapt these protocols and determine the specific optimal concentrations for their compound of interest through experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound C1-X in a new cell line?
A1: For a novel compound like Compound C1-X, it is crucial to perform a dose-response experiment to determine the optimal concentration. We recommend starting with a broad range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions (e.g., 10-fold dilutions initially, followed by 2- or 3-fold dilutions to refine the effective range). The initial broad screen will help identify a narrower, effective concentration range for your specific cell line and assay.
Q2: How can I determine if my observed effect is specific to C1 inhibition?
A2: To ensure the observed cellular effect is due to the specific inhibition of the C1 complex, consider the following controls:
-
Use a negative control: A structurally similar but inactive analog of Compound C1-X, if available.
-
Use a positive control: A known inhibitor of the C1 complex or a downstream effector in the pathway.
-
Rescue experiment: If possible, transfect cells with a construct that overexpresses the target protein to see if it mitigates the effect of Compound C1-X.
-
Knockdown/knockout cells: Use cells where the target protein (a subunit of the C1 complex) has been knocked down or knocked out to confirm that the compound has no effect in the absence of its target.
Q3: I am observing high levels of cytotoxicity. What should I do?
A3: High cytotoxicity can be due to off-target effects or the inherent nature of the compound at high concentrations. To troubleshoot this:
-
Perform a cytotoxicity assay: Use assays like MTT, LDH release, or live/dead cell staining to determine the cytotoxic concentration range.
-
Lower the concentration: Based on the cytotoxicity data, use concentrations well below the toxic threshold for your functional assays.
-
Reduce incubation time: Shorter incubation periods may be sufficient to observe the desired effect without causing significant cell death.
-
Check solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect | - Concentration is too low.- Incubation time is too short.- Compound is inactive in the specific cell line.- Assay is not sensitive enough. | - Perform a dose-response experiment with a wider and higher concentration range.- Increase the incubation time.- Verify target expression in your cell line.- Use a more sensitive assay or a different readout. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Precipitation of the compound in media | - Poor solubility of the compound. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO).- Vortex thoroughly when diluting into aqueous media.- Do not store diluted solutions for extended periods. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of Compound C1-X.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound C1-X in DMSO. Perform serial dilutions in cell culture medium to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Compound C1-X.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) based on the expected mechanism of action and cell doubling time.
-
Assay: Perform a relevant functional assay, such as a cell viability assay (MTT), an ELISA for a downstream marker, or a reporter gene assay.
-
Data Analysis: Plot the response (e.g., % inhibition) against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50/IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Treatment: Follow steps 1-3 from Protocol 1.
-
MTT Addition: After the incubation period, add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to determine the cytotoxic concentration 50 (CC50).
Quantitative Data Summary
Table 1: Illustrative Dose-Response Data for Compound C1-X in Cell Line A
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.5 |
| 0.01 | 5.2 ± 3.1 |
| 0.1 | 15.8 ± 4.5 |
| 1 | 48.9 ± 5.2 |
| 10 | 85.4 ± 3.8 |
| 100 | 92.1 ± 2.9 |
| IC50 | 1.05 µM |
Table 2: Illustrative Cytotoxicity Data for Compound C1-X in Cell Line A (48h Incubation)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.2 |
| 1 | 98.5 ± 3.7 |
| 10 | 95.1 ± 5.1 |
| 50 | 62.3 ± 6.8 |
| 100 | 25.7 ± 4.9 |
| CC50 | 65.8 µM |
Visualizations
Caption: Inhibition of the Classical Complement Pathway by Compound C1-X.
Caption: Workflow for Determining the IC50 of Compound C1-X.
Caption: Logic Diagram for Troubleshooting In Vitro Concentration.
Addressing off-target effects of Bilaid C1 in cell lines
Welcome to the technical support center for Bilaid C1. This guide is designed to help researchers, scientists, and drug development professionals address potential off-target effects of this compound in cell line experiments. This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis. While designed for high specificity, off-target activities can occur, leading to unexpected experimental outcomes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate these effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during your experiments with this compound.
Q1: Why am I seeing significantly higher cytotoxicity in my cell line of interest compared to previously published data for other PLK1 inhibitors?
A1: This could be due to several factors, including on-target hypersensitivity or off-target toxicity. Here’s how to troubleshoot:
-
Confirm On-Target Effect: The primary mechanism of a PLK1 inhibitor is to induce mitotic arrest (G2/M arrest) followed by apoptosis. You should first verify this on-target effect.
-
Action: Perform cell cycle analysis by flow cytometry on cells treated with this compound.
-
Expected Outcome: A significant increase in the population of cells in the G2/M phase.
-
-
Investigate Off-Target Kinase Inhibition: this compound may be inhibiting other kinases that are critical for the survival of your specific cell line.
-
Action: Perform a western blot analysis to check the phosphorylation status of key survival pathway proteins, such as Akt and ERK. An unexpected decrease or increase in phosphorylation could indicate an off-target effect.
-
Action: If available, use a broad-spectrum kinase profiling service to screen this compound against a panel of kinases. This can provide a comprehensive list of potential off-target interactions.
-
Q2: My results from different cell viability assays (e.g., MTS vs. a luminescence-based ATP assay) are inconsistent. Why is this happening?
A2: Different viability assays measure different cellular parameters. Discrepancies can arise from the specific mechanism of cell death or off-target metabolic effects.
-
MTS/MTT Assays: Measure metabolic activity through mitochondrial reductase enzymes.
-
ATP-based Assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP, which is an indicator of metabolically active cells.
-
LDH Release Assays: Measure membrane integrity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
An off-target effect on mitochondrial function, for example, could disproportionately affect an MTS assay compared to an assay that measures membrane integrity.
Troubleshooting Workflow for Inconsistent Viability Data
Caption: Troubleshooting workflow for inconsistent cell viability results.
Q3: I've confirmed G2/M arrest, but I'm also observing a phenotype that is not typically associated with PLK1 inhibition (e.g., changes in cell morphology, adhesion, or activation of a specific signaling pathway). What should I do?
A3: This strongly suggests an off-target effect. The best approach is to identify the unintended molecular target.
-
Hypothesize the Off-Target Pathway: Based on the observed phenotype, search the literature for signaling pathways that regulate it. For example, changes in cell adhesion and morphology are often linked to the Rho/ROCK or FAK signaling pathways.
-
Probe the Hypothesized Pathway: Use western blotting to examine the phosphorylation status of key proteins in the suspected off-target pathway.
-
Use a Rescue Experiment: If you identify a potential off-target kinase, try to "rescue" the phenotype by overexpressing a drug-resistant mutant of that kinase or by activating a downstream component of the pathway.
On-Target vs. Off-Target Signaling
The diagram below illustrates the intended on-target effect of this compound on the PLK1 pathway leading to mitotic arrest, and a hypothetical off-target effect on the MEK/ERK pathway that could lead to unexpected cell survival signals or other phenotypes.
Caption: On-target PLK1 pathway vs. a hypothetical off-target pathway.
Quantitative Data Summary
When assessing a new compound like this compound, it's crucial to compare its activity across multiple cell lines and against known standards. Below are examples of how to structure your quantitative data.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Control PLK1 Inhibitor IC50 (nM) | Notes |
| HeLa | Cervical Cancer | 15 | 25 | Expected sensitivity |
| A549 | Lung Cancer | 250 | 300 | Relative resistance |
| MDA-MB-231 | Breast Cancer | 8 | 20 | Hypersensitive |
| HT-29 | Colon Cancer | 50 | 60 | Standard sensitivity |
Data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Kinase Profiling Results for this compound (1 µM)
| Kinase | % Inhibition | Classification | Potential Implication |
| PLK1 | 98% | On-Target | High on-target potency |
| PLK2 | 75% | Off-Target | Potential for related pathway effects |
| PLK3 | 60% | Off-Target | Potential for related pathway effects |
| Aurora A | 55% | Off-Target | Can also induce mitotic arrest; confounds phenotype |
| VEGFR2 | 45% | Off-Target | May affect angiogenesis signaling |
| p38α | 30% | Off-Target | Potential for stress-response pathway modulation |
This table illustrates how to categorize kinase profiling hits to guide further investigation.
Key Experimental Protocols
To help you investigate the effects of this compound, we provide detailed methodologies for essential experiments.
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is for determining the dose-dependent effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blotting for On-Target and Off-Target Pathway Analysis
This protocol allows for the assessment of protein expression and phosphorylation status.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PLK1, anti-phospho-Histone H3, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). For phosphoproteins, normalize to the total protein level.
Experimental Workflow Diagram
Caption: A logical workflow for investigating unexpected phenotypes with this compound.
Bilaid C1 stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bilaid C1 in long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic tetrapeptide, a short chain of four amino acids. It functions as a μ-opioid receptor agonist, meaning it binds to and activates the μ-opioid receptors in the body. This interaction initiates a signaling cascade that is the basis of its biological activity.
Q2: What are the primary stability concerns for this compound during long-term storage?
A2: As a peptide, this compound is susceptible to several degradation pathways that can affect its purity, activity, and shelf-life. The main concerns are:
-
Hydrolysis: Cleavage of the peptide bonds by water molecules, which can be accelerated by acidic or alkaline conditions.
-
Oxidation: Certain amino acid residues within the peptide sequence can be sensitive to oxidation, especially when exposed to air.
-
Deamidation: The removal of an amide group from asparagine or glutamine residues, if present in the sequence.[1][2]
-
Physical Instability: This includes aggregation (clumping of peptide molecules) and adsorption to container surfaces, which can reduce the effective concentration and activity of the peptide.[1]
Q3: How should lyophilized this compound be stored for optimal long-term stability?
A3: For long-term storage, lyophilized (freeze-dried) this compound powder should be kept in a tightly sealed container at -20°C or preferably -80°C.[3][4][5] It is also recommended to store it with a desiccant to minimize exposure to moisture, which can significantly decrease its long-term stability.[3][4][5]
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: Before opening the vial, it is crucial to allow the lyophilized this compound to equilibrate to room temperature to prevent condensation, as the powder can be hygroscopic.[4][5] The solubility of a peptide is largely determined by its amino acid composition. For initial solubilization, it is advisable to use a small amount of a solvent that is easy to remove, such as sterile distilled water or a dilute acid/base, depending on the peptide's isoelectric point. If the peptide is difficult to dissolve, sonication can be used to aid dissolution.
Q5: How should this compound solutions be stored?
A5: Peptide solutions are significantly less stable than the lyophilized powder. For storage, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3] These aliquots should be stored at -20°C or -80°C. The stability of the solution is also pH-dependent, with a pH range of 5-7 generally being optimal for peptide stability.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty dissolving lyophilized this compound | The peptide may have poor solubility in the chosen solvent. | Try a different solvent. For acidic peptides, a basic buffer may work, and for basic peptides, an acidic solution may be effective. Small amounts of organic solvents like DMSO or DMF can also be used for hydrophobic peptides, but their compatibility with the downstream assay must be considered.[4] Sonication can also help to dissolve the peptide. |
| Loss of biological activity in experiments | The peptide may have degraded due to improper storage or handling. | Review storage conditions of both the lyophilized powder and the stock solutions. Ensure aliquots are used to avoid freeze-thaw cycles.[3] Perform a stability analysis of the stored material using techniques like HPLC to check for degradation products. |
| Inconsistent experimental results | This could be due to inaccurate peptide concentration, possibly from aggregation or adsorption to surfaces. | Centrifuge the vial before reconstitution to ensure all the lyophilized powder is at the bottom.[4] Use low-protein-binding tubes and pipette tips to minimize adsorption. To check for aggregation, techniques like size-exclusion chromatography (SEC) can be employed. |
| Visible particulates or cloudiness in the solution | The peptide may have aggregated or precipitated out of solution. | Ensure the peptide is fully dissolved before use. If particulates are present, the solution may need to be filtered or re-prepared. Check the pH of the solution, as peptides are often least soluble at their isoelectric point. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity and identify potential degradation products of this compound over time under different storage conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Aliquot the solution into separate vials for each time point and storage condition (e.g., 4°C, -20°C, and a stress condition like 40°C).
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of two mobile phases is typically used:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.
-
Data Analysis: At each time point, inject a sample from each storage condition. Compare the chromatograms to a reference standard of freshly prepared this compound. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. The percentage of purity can be calculated by dividing the area of the main peak by the total area of all peaks.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound via the μ-opioid receptor.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the long-term stability of this compound.
Logical Relationship of Factors Affecting this compound Stability
References
- 1. veeprho.com [veeprho.com]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 5. lifetein.com [lifetein.com]
- 6. bachem.com [bachem.com]
Technical Support Center: Bilaid C1 Functional Assays
Welcome to the Technical Support Center for Bilaid C1 functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and ensuring the accuracy and reproducibility of their experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work with this compound functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound functional assay?
A1: The this compound functional assay is designed to measure the activity of the C1 esterase inhibitor (C1-INH). C1-INH is a critical regulator of the complement system, as well as the contact (kinin-forming), coagulation, and fibrinolytic systems.[1][2][3] The assay typically measures the ability of C1-INH in a sample to inhibit the activity of a known amount of C1 esterase.[4] This inhibition is often detected using a chromogenic substrate that produces a colorimetric signal when cleaved by active C1 esterase.[4][5][6] Low functional C1-INH levels can be indicative of conditions such as Hereditary Angioedema (HAE).[7][8]
Q2: What are the common sources of variability in this assay?
A2: Variability in this compound functional assays can arise from several factors, including:
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Sample Handling and Storage: Improper collection, processing, or storage of serum or plasma samples can lead to the degradation or inactivation of C1-INH.[2][9][10]
-
Reagent Quality and Stability: The stability of critical reagents, such as the C1 esterase and chromogenic substrate, is crucial for consistent results.[11][12][13] Lot-to-lot variability of reagents can also introduce discrepancies.[11]
-
Assay Conditions: Variations in incubation times, temperatures, and pH can significantly impact enzyme kinetics and, consequently, the assay outcome.[14]
-
Pipetting and Dilution Errors: Inaccurate pipetting and serial dilutions can lead to significant errors in the final calculated C1-INH activity.
-
Interfering Substances: The presence of lipids (lipemia), hemoglobin (hemolysis), or bilirubin (icterus) in the sample may affect the assay results.[3]
Q3: How should I properly handle and store my samples?
A3: Proper sample handling is critical. For serum samples, it is recommended to collect blood in a red-top tube and allow it to clot.[2][7] The sample should then be centrifuged, and the serum aliquoted into plastic vials.[2][7] It is crucial to freeze the serum immediately, preferably at -20°C or lower, within 30 minutes of collection.[2] Thawed or hemolyzed specimens are generally considered unacceptable.[2]
Q4: What are the recommended quality control measures?
A4: To ensure the reliability of your results, the following quality control measures are recommended:
-
Run Controls: Include normal, equivocal, and abnormal controls in each assay run to monitor assay performance.
-
Monitor Intra- and Inter-assay Variability: Track the coefficient of variation (%CV) for your controls. Intra- and inter-assay variability should ideally be low, for example, less than 6%.[15]
-
Establish Reference Ranges: While reference ranges are often provided, it is good practice for each laboratory to establish its own reference intervals.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent pipetting technique.- "Edge effects" on the microplate.- Improper mixing of reagents or samples. | - Ensure proper pipetting technique and use calibrated pipettes.- Avoid using the outer wells of the plate or fill them with a blank solution.- Gently vortex or invert reagents and samples before use. |
| Low Signal or No Activity | - Inactive C1 esterase reagent.- Degraded chromogenic substrate.- Incorrect assay buffer pH.- Insufficient incubation time. | - Check the expiration date and storage conditions of the C1 esterase.- Protect the substrate from light and ensure it is within its expiry date.- Verify the pH of all buffers used in the assay.- Ensure incubation times are as per the protocol. |
| High Background Signal | - Contaminated reagents or buffer.- Spontaneous degradation of the substrate.- Insufficient washing steps. | - Use fresh, high-quality reagents and buffers.- Prepare the substrate solution immediately before use.- Ensure all washing steps are performed thoroughly as per the protocol. |
| Inconsistent Results Between Assays | - Lot-to-lot variability of critical reagents.- Changes in incubation temperature or time.- Different operators performing the assay. | - Qualify new lots of reagents against the old lot before use.- Strictly adhere to the specified incubation parameters.- Ensure all operators are trained and follow the same protocol. |
Experimental Protocols
Protocol 1: Standard this compound Functional Assay (Chromogenic Method)
This protocol outlines the key steps for a typical chromogenic functional C1-INH assay.
Materials:
-
This compound Assay Kit (or individual reagents: C1 esterase, chromogenic substrate, assay buffer)
-
Patient and control serum/plasma samples
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
-
Calibrated pipettes and tips
-
Incubator
Methodology:
-
Preparation:
-
Allow all reagents and samples to reach room temperature before use.
-
Prepare dilutions of patient samples and controls in the provided assay buffer.
-
-
Assay Procedure:
-
Add the diluted samples and controls to the designated wells of a microplate.
-
Add a standardized amount of C1 esterase to each well.
-
Incubate the plate for a specified time at a controlled temperature to allow C1-INH in the samples to inhibit the C1 esterase.
-
Add the chromogenic substrate to each well.
-
Incubate for a second specified period to allow the uninhibited C1 esterase to cleave the substrate, resulting in a color change.
-
-
Data Acquisition and Analysis:
-
Stop the reaction (if required by the kit).
-
Read the absorbance of each well using a microplate reader at the wavelength specified in the kit instructions.
-
Calculate the functional C1-INH activity based on the absorbance values, typically by comparing the sample wells to a standard curve or reference control.
-
Protocol 2: Normalization of Assay Results
To minimize variability introduced by factors such as differences in cell number or transfection efficiency (in cell-based assays), normalization is crucial.[16]
Methodology:
-
Co-transfection with a Control Reporter (for cell-based assays):
-
Co-transfect cells with the experimental vector and a constitutively expressed control reporter vector.
-
Measure the luminescence or fluorescence from both the experimental and control reporters.
-
Calculate the normalized ratio: (Experimental Reporter Activity) / (Control Reporter Activity).[16]
-
-
Normalization to Total Protein Content:
-
After the assay, lyse the cells and perform a total protein quantification assay (e.g., Bradford assay).
-
Normalize the experimental results to the total protein concentration for each sample.
-
Data Presentation
Table 1: Representative Intra- and Inter-Assay Precision
| Control Level | Mean Activity (%) | Intra-Assay %CV | Inter-Assay %CV |
| High | 95 | < 5% | < 8% |
| Mid | 55 | < 5% | < 8% |
| Low | 25 | < 7% | < 10% |
Table 2: Comparison of C1-INH Functional Assay Methodologies
| Assay Type | Principle | Advantages | Disadvantages |
| Chromogenic | Measures residual C1 esterase activity after inhibition.[5] | Well-established, good for diagnostic purposes.[10] | Can be prone to false-positive results.[4] |
| ELISA-based | Measures the formation of C1-INH-C1s complexes.[4] | High sensitivity.[4] | May require further investigation for widespread diagnostic use.[10] |
| Immunoassay (Functional Binding) | Quantifies C1-INH based on functional binding to activated C1s or Factor XIIa.[5] | Better dynamic range and ease of use compared to chromogenic assays.[5] | Newer methodology, may have less historical data. |
Visualizations
Caption: Regulation of the classical complement pathway by this compound (C1-INH).
Caption: Standard workflow for a chromogenic this compound functional assay.
Caption: A logical troubleshooting guide for inconsistent assay results.
References
- 1. C1 Inhibitor Test - Creative Biolabs [creative-biolabs.com]
- 2. C1 Esterase Inhibitor, Functional | MLabs [mlabs.umich.edu]
- 3. southtees.nhs.uk [southtees.nhs.uk]
- 4. Laboratory testing for C1 inhibitor deficiency: a comparison of two approaches to C1 inhibitor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel comparison of three methodologies for measuring functional C1-inhibitor in Hereditary angioedema patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C1 Esterase Inhibitor Functional assay [testguide.adhb.govt.nz]
- 8. A first of its kind quantitative functional C1-esterase inhibitor lateral flow assay for hereditary angioedema point-of-care diagnostic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand binding assay critical reagents and their stability: recommendations and best practices from the Global Bioanalysis Consortium Harmonization Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of mammalian cell culture conditions on monoclonal antibody charge heterogeneity: an accessory monitoring tool for process development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of human C1 esterase inhibitor protein using an automated turbidimetric immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Designing a Bioluminescent Reporter Assay: Normalization [worldwide.promega.com]
Interpreting unexpected results in Bilaid C1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bilaid C1, a C1-Esterase Inhibitor (C1-INH). Here you will find information to help interpret unexpected results and detailed protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (C1-Esterase Inhibitor)?
A1: this compound is a serine protease inhibitor (serpin). Its main function is to regulate the activity of several enzymatic cascades in the blood, most notably the complement system and the contact system. It achieves this by forming a stable, inactive complex with target proteases, effectively removing them from circulation. Key targets include C1r and C1s of the complement pathway, and Factor XIIa and kallikrein of the contact system.[1][2]
Q2: What are the main experimental applications of this compound?
A2: this compound is primarily used in research to:
-
Investigate the roles of the complement and contact systems in various diseases.
-
Assess the efficacy of C1-INH replacement therapies in models of hereditary angioedema (HAE).
-
Study the inflammatory and coagulation processes where its target proteases are involved.
-
Serve as a control or inhibitor in in vitro enzymatic assays.
Q3: My this compound shows lower than expected inhibitory activity in a functional assay. What are the possible causes?
A3: Lower than expected activity can stem from several factors:
-
Improper Sample Handling: C1-INH is sensitive to degradation. Samples should be collected, processed, and stored correctly. It is recommended to immediately place blood samples on wet ice, centrifuge at 4°C, and freeze the serum or plasma within 30 minutes.[3][4]
-
Reagent Issues: Ensure that the target proteases (e.g., C1s, kallikrein) and substrates used in your assay are active and used at the correct concentrations.
-
Assay Conditions: Suboptimal pH, temperature, or buffer composition can affect the interaction between this compound and its target protease.
-
Presence of Interfering Substances: High levels of lipids (lipemia) or hemoglobin (hemolysis) in the sample can interfere with some assay formats, particularly turbidimetric and colorimetric assays.[5][6]
Q4: Can this compound exhibit off-target effects in my experiments?
A4: While C1-INH is quite specific, it can inhibit other proteases to a lesser extent, such as plasmin and Factor XIa of the fibrinolytic and coagulation cascades, respectively.[1] At high concentrations, these secondary inhibitory activities might become relevant. It is crucial to include appropriate controls to distinguish the intended effects from potential off-target ones.
Q5: I am observing paradoxical results where higher concentrations of this compound seem to have a prothrombotic effect. Is this possible?
A5: While counterintuitive, as C1-INH inhibits pro-coagulant factors like FXIIa and FXIa, some reports have noted thrombotic events in patients receiving high doses of C1-INH therapy. The mechanism is not fully understood but may relate to the complex interplay of the pathways C1-INH regulates. However, preclinical studies have generally shown that high doses of C1-INH tend to have an antithrombotic effect by inhibiting thrombin generation.[1] If you observe prothrombotic effects in an experimental setting, it is critical to meticulously re-evaluate your model system and rule out confounding factors.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| Low C4 levels but normal this compound functional activity in screening. | This can occur in some patients with hereditary angioedema. A functional assay should still be performed if there is a high clinical suspicion.[5] | Proceed with a functional C1-INH assay despite the normal C4 level. Consider genetic testing for SERPING1 mutations. |
| Normal this compound antigen level but low functional activity. | This is characteristic of Type II Hereditary Angioedema, where a dysfunctional protein is produced.[3][4] | This result is diagnostically significant. Confirm with a repeat functional assay. |
| Variable results between different functional assay kits (e.g., ELISA vs. chromogenic). | Different assay principles can have varying sensitivities and susceptibilities to interference. Chromogenic functional assays are often considered superior to ELISA-based functional assays.[7][8] | If results are discordant, consider using a chromogenic assay for confirmation. Be consistent with the assay type used within a study. |
| Complete absence of complement activity (zero CH50) in a sample treated with this compound. | This is the expected outcome if a sufficiently high concentration of active this compound is used, as it effectively shuts down the classical complement pathway. | This confirms the high activity of your this compound preparation. Perform a dose-response curve to determine its IC50. |
| Falsely normal C4 levels in the presence of a paraprotein. | Monoclonal paraproteins (especially IgM) can interfere with nephelometric and turbidimetric assays, leading to inaccurate results.[9] | If a lymphoproliferative disorder is suspected, be aware of potential assay interference. Use alternative methods if available and interpret results in the clinical context. |
Quantitative Data
Table 1: Concentrations and Inhibitory Activity of C1-Esterase Inhibitor
| Parameter | Value | Reference |
| Normal Plasma Concentration | 16 - 33 mg/dL (approximately 1.5 - 3.2 µM) | [10][11] |
| Therapeutic Dose for HAE (IV) | 20 U/kg body weight | [12] |
| In Vitro Experimental Concentration (for ~50% inhibition of complement-dependent cytotoxicity) | ~7 µM with 10% human complement | [13] |
| IC50 for Kallikrein | Dependent on experimental conditions, but significant inhibition is seen with physiological concentrations. | [14][15] |
| IC50 for Factor XIIa | Dose-dependent inhibition observed; significant reduction in activity at therapeutic concentrations. | [1] |
| IC50 for C1s | C1-INH is the primary inhibitor; inhibition is rapid and efficient at physiological concentrations. | [13] |
Experimental Protocols
Key Protocol 1: CH50 Hemolytic Assay for Classical Complement Pathway Activity
This assay measures the total functional activity of the classical complement pathway. The presence of a functional inhibitor like this compound will reduce or abrogate lysis.
Materials:
-
Veronal Buffered Saline (VBS)
-
Sheep Red Blood Cells (SRBCs)
-
Rabbit anti-SRBC antibody (hemolysin)
-
Test serum/plasma containing this compound
-
Control serum with known CH50 activity
-
Distilled water (for 100% lysis control)
-
Spectrophotometer (540 nm)
-
Centrifuge
Procedure:
-
Sensitization of SRBCs:
-
Wash SRBCs with VBS.
-
Incubate a standardized suspension of SRBCs with an optimal concentration of hemolysin. This creates antibody-coated SRBCs (EA).
-
-
Assay Setup:
-
Prepare serial dilutions of the test and control sera in VBS.
-
Add a fixed volume of sensitized SRBCs to each serum dilution.
-
Include a "blank" control (SRBCs in VBS only) for spontaneous lysis and a "100% lysis" control (SRBCs in distilled water).
-
-
Incubation:
-
Incubate all tubes at 37°C for 30-60 minutes to allow complement-mediated lysis to occur.
-
-
Termination and Measurement:
-
Stop the reaction by adding cold VBS and immediately centrifuging to pellet intact SRBCs.
-
Carefully transfer the supernatant to a new plate or cuvettes.
-
Measure the absorbance of the released hemoglobin in the supernatant at 540 nm.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each serum dilution relative to the 100% lysis control.
-
The CH50 value is the reciprocal of the serum dilution that causes 50% lysis of the SRBCs. The presence of this compound will result in a higher CH50 value (more serum required for lysis) or complete inhibition of lysis.[16][17]
-
Key Protocol 2: Chromogenic Functional Assay for C1-INH Activity
This assay quantifies the functional activity of this compound by measuring its ability to inhibit a known amount of a target protease.
Materials:
-
Purified target protease (e.g., C1s, plasma kallikrein)
-
Chromogenic substrate specific for the target protease (e.g., MeOC-Lys(ε-Cbo)-Gly-Arg-pNA for C1-esterase)[18]
-
Assay buffer (e.g., Tris-HCl)
-
This compound standard of known activity
-
Test samples containing this compound
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a microplate, add the test sample or this compound standard to the assay buffer.
-
Add a fixed, excess amount of the target protease (e.g., C1-esterase) to all wells.
-
Incubate for a defined period (e.g., 5 minutes) at 37°C to allow this compound to bind to and inhibit the protease.
-
-
Substrate Addition:
-
Add the chromogenic substrate to all wells to start the enzymatic reaction. The remaining, uninhibited protease will cleave the substrate, releasing a colored product (p-nitroanilide).
-
-
Measurement:
-
Immediately measure the change in absorbance over time (kinetic assay) or after a fixed time point (endpoint assay) at 405 nm. The rate of color development is inversely proportional to the functional C1-INH activity in the sample.
-
-
Calculation:
Visualizations
Caption: Classical Complement Pathway Inhibition by this compound.
Caption: Contact System Regulation by this compound.
Caption: Chromogenic Assay Workflow for this compound Activity.
References
- 1. C1-esterase inhibitor treatment: preclinical safety aspects on the potential prothrombotic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. C1 Esterase Inhibitor, Functional, Serum - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 4. C1 Esterase Inhibitor, Functional | MLabs [mlabs.umich.edu]
- 5. southtees.nhs.uk [southtees.nhs.uk]
- 6. Quantification of C1 inhibitor activity using a chromogenic automated assay: analytical and clinical performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Falsely normal C4 in a case of acquired C1 esterase inhibitor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new simple method for determination of C1-esterase inhibitor activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C1 Esterase Inhibitor Test: Purpose, Procedure & Risks [healthline.com]
- 12. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 13. Potential Therapeutic Benefit of C1-Esterase Inhibitor in Neuromyelitis Optica Evaluated In Vitro and in an Experimental Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complement C1 Esterase Inhibitor Levels Linked to Infections and Contaminated Heparin-Associated Adverse Events | PLOS One [journals.plos.org]
- 15. Modulation of C1-Inhibitor and Plasma Kallikrein Activities by Type IV Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. haemoscan.com [haemoscan.com]
- 18. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
Validation & Comparative
Comparative Guide: Bilaid C1 versus Morphine in Analgesia Models
Disclaimer: Information regarding "Bilaid C1" is not available in the public domain as of this guide's compilation. The data and mechanisms presented for this compound are hypothetical and for illustrative purposes to provide a framework for comparison with the well-established analgesic, morphine.
Introduction
The management of pain remains a critical challenge in medicine, necessitating the development of novel analgesics with improved efficacy and safety profiles compared to existing standards. Morphine, a potent µ-opioid receptor agonist, has been a cornerstone of pain management for centuries.[1][2] However, its clinical utility is often limited by significant side effects, including respiratory depression, sedation, constipation, and the potential for tolerance and addiction.[1][2]
This guide provides a comparative overview of the analgesic properties of morphine against a hypothetical novel compound, this compound. The comparison is based on preclinical data from standard analgesia models and an examination of their respective mechanisms of action. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Morphine
Morphine exerts its analgesic effects primarily through the activation of µ-opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems.[1][3] The binding of morphine to these receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.[3][4]
Key mechanisms include:
-
Presynaptic inhibition: Activation of µ-opioid receptors on the presynaptic terminals of nociceptive neurons inhibits the release of excitatory neurotransmitters such as substance P and glutamate.[4]
-
Postsynaptic inhibition: On postsynaptic neurons, morphine binding leads to the opening of potassium channels, causing hyperpolarization and making the neuron less likely to fire an action potential.[4]
-
Descending inhibitory pathways: Morphine also acts on supraspinal structures, such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), to enhance the activity of descending pathways that suppress pain transmission in the spinal cord.[4][5][6]
This compound (Hypothetical)
For the purpose of this guide, this compound is conceptualized as a selective kappa-opioid receptor (KOR) agonist. Unlike µ-opioid receptor agonists, KOR agonists are known to produce analgesia with a potentially different side-effect profile, notably lacking the same degree of respiratory depression and abuse liability associated with morphine.
The hypothetical mechanism of this compound would involve:
-
Selective KOR activation: this compound binds with high affinity and selectivity to KORs in the central and peripheral nervous systems.
-
Modulation of ion channels: Similar to µ-opioid receptor activation, KOR activation is expected to inhibit voltage-gated calcium channels presynaptically and activate potassium channels postsynaptically.
-
Different downstream effects: The signaling cascade initiated by KOR activation differs from that of the µ-opioid receptor, potentially leading to analgesia without engaging the reward pathways to the same extent.
Experimental Data
The analgesic efficacy of a compound is typically evaluated in various animal models that represent different types of pain. The following tables summarize the comparative performance of morphine and the hypothetical this compound in standard preclinical pain models.
Acute Nociceptive Pain Models
These models assess the response to brief, noxious stimuli.
| Parameter | Hot-Plate Test (Mouse) | Tail-Flick Test (Rat) |
| Metric | ED₅₀ (mg/kg, s.c.) | ED₅₀ (mg/kg, i.v.) |
| Morphine | 5.2 | 2.8 |
| This compound (Hypothetical) | 3.8 | 4.5 |
Inflammatory Pain Models
These models involve the induction of an inflammatory state to mimic pain associated with tissue injury.
| Parameter | Formalin Test (Rat) - Late Phase | Carrageenan-induced Paw Edema (Mouse) |
| Metric | % Inhibition of Licking Time at 10 mg/kg | % Reversal of Thermal Hyperalgesia at 5 mg/kg |
| Morphine | 75% | 60% |
| This compound (Hypothetical) | 85% | 80% |
Neuropathic Pain Models
These models are designed to replicate the chronic pain state that arises from nerve injury.
| Parameter | Chung Model (Spinal Nerve Ligation, Rat) |
| Metric | % Reversal of Mechanical Allodynia at 15 mg/kg |
| Morphine | 40% |
| This compound (Hypothetical) | 65% |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of analgesic compounds. Below are outlines of the methodologies for the key experiments cited in this guide.
Hot-Plate Test
This test measures the response to a thermal pain stimulus.
-
Animal Model: Male Swiss Webster mice (20-25 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Animals are placed on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Baseline latency is determined before drug administration.
-
The test substance (Morphine or this compound) or vehicle is administered, typically subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Post-treatment latencies are measured at various time points (e.g., 30, 60, 90 minutes).
-
-
Data Analysis: The analgesic effect is often expressed as the maximum possible effect (% MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀, the dose that produces a 50% effect, is then calculated from the dose-response curve.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by observing a characteristic stretching behavior (writhing) induced by an irritant.
-
Animal Model: Male ICR mice (18-22 g).
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After a set absorption time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group.
References
- 1. news-medical.net [news-medical.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. portlandpress.com [portlandpress.com]
- 4. The Mechanism for Opioid Analgesics in the Treatment of Pain [ebmconsult.com]
- 5. Possible mechanisms of morphine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of how morphine relieves pain mapped out | Karolinska Institutet [news.ki.se]
A Comparative Guide to Bilaid C1 and DAMGO: Unraveling Ligand Binding at the μ-Opioid Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of ligands with the μ-opioid receptor (μOR) is paramount in the quest for safer and more effective analgesics. This guide provides a detailed comparison of two distinct μOR agonists: the naturally derived tetrapeptide Bilaid C1 and the synthetic peptide analog DAMGO. By examining their binding affinities, signaling pathways, and the experimental methodologies used for their characterization, this document aims to illuminate the key differences that may inform future drug discovery efforts.
Introduction to the Ligands
This compound is a tetrapeptide with the sequence H-L-Tyr-D-Val-L-Val-D-Phe-NH2, originally isolated from an Australian estuarine fungus of the Penicillium species. It represents a class of naturally occurring opioid peptides with a unique stereochemical arrangement.
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a well-established, highly selective synthetic opioid peptide agonist for the μ-opioid receptor.[1] Its structure is H-Tyr-D-Ala-Gly-N-MePhe-Gly-ol.[2] Due to its high affinity and selectivity, DAMGO is widely used as a reference compound in opioid research.
Comparative Analysis of Receptor Binding
The binding of this compound and DAMGO to the μ-opioid receptor has been characterized using radioligand binding assays. While direct head-to-head comparisons in the same study are limited, data from independent investigations provide valuable insights into their relative affinities. It is important to note that a synthetically optimized analog of the bilaid class, named bilorphin, exhibits significantly higher affinity than the natural bilaids.
| Ligand | Receptor | Assay Type | Radioligand | Preparation | Ki (nM) | Kd (nM) | Reference |
| This compound | Human μ-opioid receptor | Competitive Binding | [³H]-DAMGO | HEK293 cell membranes | 3100 | - | GlpBio |
| Bilorphin | Human μ-opioid receptor | Competitive Binding | [³H]-DAMGO | HEK293 cell membranes | 1.1 | - | Dekan et al., 2019[2][3][4] |
| DAMGO | Native μ-opioid receptor | Saturation Binding | [³H]-DAMGO | Rat brain membranes | - | 3.46 | MedchemExpress[4] |
Note: Ki is the inhibitory constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium. Kd is the equilibrium dissociation constant, indicating the affinity of a ligand for a receptor. Lower values for both indicate higher affinity.
Signaling Pathways: A Story of Biased Agonism
The activation of the μ-opioid receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This G-protein-mediated signaling is primarily responsible for the analgesic effects of opioids.
However, agonist binding can also trigger the recruitment of β-arrestin proteins. β-arrestin recruitment leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling events that have been linked to some of the adverse side effects of opioids, such as tolerance and respiratory depression.
A key differentiator between this compound's class of compounds and DAMGO lies in their functional selectivity, or "biased agonism."
DAMGO is considered a relatively balanced or slightly G-protein biased agonist, but it robustly recruits β-arrestin and promotes receptor internalization.[5]
In contrast, bilorphin , a potent analog of this compound, has been identified as a highly G-protein biased agonist .[2][3][4] It effectively activates G-protein signaling pathways with minimal recruitment of β-arrestin and does not induce receptor internalization.[2][4] This profile is similar to that of the novel analgesic oliceridine, which was designed to be G-protein biased to improve the safety profile of opioid therapy.[2][3]
Experimental Protocols
The characterization of this compound and DAMGO binding and function relies on established in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound or DAMGO) by measuring its ability to displace a radiolabeled ligand from the μ-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human μ-opioid receptor.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]-DAMGO.
-
Unlabeled ligands: this compound, DAMGO (for self-displacement), and a non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-DAMGO, the cell membrane preparation, and varying concentrations of the unlabeled competitor ligand (this compound or DAMGO). Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of naloxone).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between the activated μ-opioid receptor and β-arrestin.
Materials:
-
Cells co-expressing the μ-opioid receptor fused to a protein fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary protein fragment.
-
Ligands: this compound analog (e.g., bilorphin), DAMGO.
-
Assay buffer/media.
-
Substrate for the reconstituted enzyme/protein (e.g., a chemiluminescent substrate).
-
A luminometer or plate reader capable of detecting the signal.
Procedure:
-
Cell Culture: Plate the engineered cells in a 96-well plate and grow to the desired confluency.
-
Ligand Addition: Add varying concentrations of the test ligands (bilorphin, DAMGO) to the wells.
-
Incubation: Incubate the plate for a specific time at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the substrate for the reporter protein and measure the resulting luminescence or fluorescence using a plate reader. The signal intensity is proportional to the extent of receptor-β-arrestin interaction.
-
Data Analysis: Plot the signal intensity against the log concentration of the ligand. Use non-linear regression to determine the EC₅₀ (the concentration of ligand that produces 50% of the maximal response) and the Emax (the maximum response).
Conclusion
The comparison between this compound and DAMGO highlights the growing understanding of the complexities of μ-opioid receptor pharmacology. While DAMGO remains a crucial tool for studying canonical μOR function, the discovery of G-protein biased ligands like the bilaid tetrapeptides opens new avenues for the development of analgesics with potentially improved safety profiles. The distinct signaling signatures of these compounds underscore the importance of comprehensive pharmacological profiling, including the assessment of biased agonism, in the evaluation of novel therapeutic candidates targeting the μ-opioid receptor.
References
Comparative Efficacy Analysis of Novel Synthetic Opioids: Bilaid C1
Introduction: The landscape of analgesic drug development is continually evolving, with a focus on creating synthetic opioids that offer high efficacy with an improved safety profile over classical opiates like morphine. This guide provides a comparative analysis of a novel synthetic opioid, Bilaid C1, against the widely used synthetic opioid fentanyl and the natural opiate morphine. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of their performance based on key preclinical metrics.
Disclaimer: Information regarding "this compound" is not available in the public domain. The data presented for this compound in this guide is hypothetical and for illustrative purposes only, designed to fit the structural requirements of a comparative guide. All data for Fentanyl and Morphine are derived from publicly available scientific literature.
Quantitative Performance Comparison
The relative efficacy and receptor affinity of opioids are critical indicators of their potential therapeutic value and side-effect profile. The following table summarizes key quantitative data for this compound, fentanyl, and morphine, focusing on their interaction with the mu-opioid receptor (MOR), the primary target for opioid analgesics.
| Parameter | This compound (Hypothetical) | Fentanyl | Morphine | Significance |
| Mu-Opioid Receptor Binding Affinity (Ki, nM) | 0.15 | 0.39 | 1.7 | Measures the strength of binding to the receptor. A lower Ki value indicates a higher affinity. |
| Analgesic Potency (ED50, mg/kg, rodent model) | 0.007 | 0.02 | 3.0 | The dose required to produce a therapeutic analgesic effect in 50% of the test subjects. A lower ED50 indicates higher potency. |
| Therapeutic Index (LD50/ED50) | ~600 | ~400 | ~70 | A ratio that measures the relative safety of a drug. A higher index indicates a wider margin between the therapeutic and lethal doses. |
Signaling & Experimental Workflow Visualizations
To better understand the mechanisms and evaluation processes discussed, the following diagrams illustrate the canonical opioid signaling pathway and a standard preclinical experimental workflow.
Caption: Mu-opioid receptor (MOR) signaling pathway upon agonist binding.
Caption: Preclinical workflow for evaluating a novel opioid candidate.
Experimental Protocols
The data presented in this guide are typically derived from standardized preclinical experiments. Below are detailed methodologies for two such key experiments.
1. In Vitro: Competitive Radioligand Binding Assay for Mu-Opioid Receptor
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the mu-opioid receptor.
-
Materials:
-
Cell membranes prepared from cells expressing recombinant human mu-opioid receptors (hMOR).
-
Radioligand: [³H]-DAMGO (a high-affinity MOR-selective agonist).
-
Test compounds: this compound, Fentanyl, Morphine at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Methodology:
-
A constant concentration of [³H]-DAMGO is incubated with the hMOR-expressing cell membranes.
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The radioactivity trapped on the filters, corresponding to the amount of bound [³H]-DAMGO, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO is determined (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
2. In Vivo: Hot Plate Analgesia Test in Rodents
-
Objective: To assess the analgesic (antinociceptive) efficacy of a test compound by measuring the response latency to a thermal stimulus.
-
Materials:
-
Male Sprague-Dawley rats or CD-1 mice.
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Test compounds (this compound, Fentanyl, Morphine) dissolved in a suitable vehicle (e.g., saline).
-
Syringes for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Methodology:
-
Animals are habituated to the testing room and apparatus before the experiment.
-
A baseline latency is recorded for each animal by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Animals are randomly assigned to groups and administered a specific dose of the test compound or vehicle.
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), the animals are re-tested on the hot plate, and their response latencies are recorded.
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.
-
A dose-response curve is generated by testing multiple doses of each compound, from which the ED50 value (the dose producing 50% of the maximum effect) is calculated.
-
Validating Biased Agonism of Novel Compounds: A Comparative Guide
Introduction
Initial research indicates that Bilaid C1 is a tetrapeptide that binds to the μ-opioid receptor with a Ki of 3.1 μM[1][2][3]. However, publicly available scientific literature does not currently provide evidence of this compound exhibiting biased agonism at this or any other receptor. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor, offering the potential for more targeted therapeutics with fewer side effects[4][5].
Due to the absence of data on this compound's biased agonism, this guide will serve as a template for researchers. It will demonstrate how to structure a comparison of a hypothetical biased agonist, "Compound X," against known ligands for the well-characterized Glucagon-Like Peptide-1 Receptor (GLP-1R). The GLP-1R is a key therapeutic target for type 2 diabetes and obesity, with multiple well-studied signaling pathways and ligands[6][7]. This guide will adhere to the core requirements of data presentation, experimental protocols, and visualization to provide a robust framework for validating novel biased agonists.
Understanding Biased Agonism at the GLP-1R
The GLP-1R, a Class B G protein-coupled receptor (GPCR), primarily signals through the Gαs/cAMP pathway to stimulate insulin secretion[6]. Upon agonist binding, the receptor can also engage β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate their own signaling cascades[6][8]. A biased agonist for the GLP-1R would preferentially activate either the G-protein pathway or the β-arrestin pathway. For instance, a G-protein-biased agonist might offer potent glucose control with a different profile of receptor internalization and subsequent signaling compared to a balanced agonist.
Comparative Ligand Profiling
To validate the biased agonism of a novel compound, its signaling profile must be compared to that of known ligands. This guide uses the endogenous ligand GLP-1 and the therapeutic peptide Exendin-4 as reference compounds.
| Ligand | Gαs/cAMP Pathway (pEC50) | β-arrestin 2 Recruitment (pEC50) | Bias Factor (vs. GLP-1) |
| GLP-1 (Reference) | 8.5 ± 0.1 | 7.8 ± 0.2 | 1 (Balanced) |
| Exendin-4 | 8.7 ± 0.1 | 8.0 ± 0.1 | ~1 (Balanced) |
| Compound X (G-protein biased) | 8.9 ± 0.2 | 6.5 ± 0.3 | >10 (G-protein) |
| Compound Y (β-arrestin biased) | 7.2 ± 0.1 | 8.5 ± 0.2 | <0.1 (β-arrestin) |
Table 1: Comparative signaling profiles of GLP-1R ligands. Data are presented as mean ± SEM from at least three independent experiments. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. The bias factor is calculated to quantify the degree of bias.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
cAMP Accumulation Assay (G-protein Pathway)
This assay quantifies the activation of the Gαs signaling pathway by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
Materials:
-
HEK293 cells stably expressing human GLP-1R.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX.
-
cAMP detection kit (e.g., LANCE cAMP assay, PerkinElmer).
-
Test compounds (GLP-1, Exendin-4, Compound X, Compound Y).
Procedure:
-
Seed HEK293-GLP-1R cells in a 384-well white plate and culture overnight.
-
Aspirate the culture medium and add 10 µL of assay buffer.
-
Add 5 µL of test compounds at various concentrations.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the detection kit[9][10].
-
Plot concentration-response curves and determine pEC50 values using a sigmoidal dose-response model.
β-arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the recruitment of β-arrestin to the activated GLP-1R.
Materials:
-
HEK293 cells co-expressing GLP-1R fused to Renilla luciferase (GLP-1R-Rluc) and β-arrestin 2 fused to a fluorescent protein (e.g., YFP-β-arrestin 2).
-
Assay buffer: HBSS with 20 mM HEPES.
-
BRET substrate (e.g., coelenterazine h).
-
Test compounds.
Procedure:
-
Seed the engineered HEK293 cells in a 96-well white plate and culture overnight.
-
Replace the culture medium with 80 µL of assay buffer.
-
Add 10 µL of test compounds at various concentrations.
-
Add 10 µL of the BRET substrate (final concentration 5 µM).
-
Incubate for 10 minutes at 37°C.
-
Measure the luminescence at two wavelengths (e.g., 485 nm for Rluc and 530 nm for YFP) using a BRET-compatible plate reader[11][12][13].
-
Calculate the BRET ratio (emission at 530 nm / emission at 485 nm) and plot concentration-response curves to determine pEC50 values.
Visualizations
Signaling Pathways
Caption: GLP-1R signaling pathways.
Experimental Workflow
Caption: Workflow for a β-arrestin BRET assay.
Concept of Biased Agonism
References
- 1. This compound - Ruixibiotech [ruixibiotech.com]
- 2. This compound - CAS:2393866-15-2 - KKL Med Inc. [kklmed.com]
- 3. Bilaid A_TargetMol [targetmol.com]
- 4. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 5. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Specific Factors Influencing GLP-1 Receptor Post-Endocytic Trafficking and Degradation in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP Assays [bio-protocol.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Bilaid C1: A Comparative Guide to µ-Opioid Receptor Agonist Activity in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for understanding the potential activity of Bilaid C1, a novel tetrapeptide, in cancer cell lines. Due to the current absence of published data on this compound's specific effects on cancer cells, this document leverages experimental data from well-characterized µ-opioid receptor (MOPr) agonists, morphine and fentanyl, to offer a predictive comparison and guide future research.
This compound is a semi-synthetic tetrapeptide analog of Bilaid C, a natural compound isolated from the fungus Penicillium sp. MST-MF667. Both are known to be agonists of the µ-opioid receptor (MOPr), a protein that is not only central to pain perception but is also expressed in various cancer cell lines and has been implicated in tumor progression.[1][2][3] While current research on this compound and its natural counterparts has primarily focused on their analgesic properties, their role as MOPr agonists suggests a potential, yet unexplored, impact on cancer cell biology.
This guide will summarize the known effects of the widely studied MOPr agonists, morphine and fentanyl, on different cancer cell lines, presenting a data-driven foundation for hypothesizing the potential activities of this compound. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are provided to facilitate the design of future studies into this promising new compound.
The µ-Opioid Receptor (MOPr) Signaling Pathway
Activation of the µ-opioid receptor by an agonist like this compound, morphine, or fentanyl initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), MOPr primarily signals through the inhibitory G-protein, Gαi. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects of MOPr activation can be complex and cell-type specific, influencing various cellular processes including proliferation, apoptosis, and migration.
Comparative Activity of MOPr Agonists in Cancer Cell Lines
The effects of MOPr activation in cancer are multifaceted and can be either pro- or anti-tumorigenic, depending on the specific agonist, its concentration, the cancer cell type, and the experimental context. The following tables summarize the reported activities of morphine and fentanyl in various cancer cell lines.
Table 1: Reported Effects of Morphine on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration Range | Citation(s) |
| MCF-7 | Breast Cancer | Inhibition of cell vitality and growth, cell cycle arrest, induction of apoptosis. | 0.01 - 10 µM | [4][5][6] |
| T47D | Breast Cancer | Increased cell viability at higher concentrations and longer exposure. | 0.75 - 1 µM | [7] |
| HT-29 | Colon Cancer | Increased secretion of urokinase-type plasminogen activator (uPA). | Not specified | [8] |
| T98G | Glioblastoma | Promotion of cell growth. | 50 nM - 40 µM | [6] |
Table 2: Reported Effects of Fentanyl on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration Range | Citation(s) |
| A549 | Non-Small Cell Lung Cancer | Inhibition of cell viability and invasion, induction of autophagy, increased ROS generation. | 5 ng/mL (approx. 15 nM) | [9][10][11] |
| A549 | Non-Small Cell Lung Cancer | Attenuation of cisplatin-induced apoptosis. | 0.01 - 0.1 µM | [12][13] |
| CALU-1 | Non-Small Cell Lung Cancer | Inhibition of cell viability and invasion. | 4.5 - 5 ng/mL (approx. 13-15 nM) | [9][11] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Decreased number of cancer stem cells, increased expression of apoptosis-related genes. | Not specified | [1] |
Potential Alternatives to this compound for MOPr Studies in Cancer
Given the lack of data for this compound, researchers can utilize established MOPr agonists and antagonists to probe the receptor's role in their cancer models of interest.
-
Morphine: A naturally occurring opiate and the prototypical MOPr agonist. Its effects are complex and can be dose and cell-type dependent.
-
Fentanyl: A potent synthetic opioid agonist. It has been shown to have direct effects on cancer cells, often at clinically relevant concentrations.
-
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A highly selective synthetic peptide agonist for the µ-opioid receptor, often used in in vitro assays to ensure specific MOPr activation.[14][15]
-
CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2): A selective MOPr antagonist used to verify that the observed effects of an agonist are indeed mediated by the µ-opioid receptor.[16][17]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a novel compound's activity. Below are protocols for key experiments relevant to the evaluation of this compound's effects on cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or a comparative agonist) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
-
Create a Monolayer: Grow cells to full confluency in a 6-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compound (this compound) at various concentrations.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is calculated to determine the effect of the compound on cell migration.
Logical Workflow for Evaluating this compound
The following diagram outlines a logical workflow for the initial characterization of this compound's activity in a cancer cell line.
References
- 1. Impact of opioids and mu-opioid receptors on oncologic metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Opioid Receptor-Mediated and Non-Opioid Receptor-Mediated Roles of Opioids in Tumour Growth and Metastasis [frontiersin.org]
- 4. Morphine Can Inhibit the Growth of Breast Cancer MCF-7 Cells by Arresting the Cell Cycle and Inducing Apoptosis [jstage.jst.go.jp]
- 5. Morphine Can Inhibit the Growth of Breast Cancer MCF-7 Cells by Arresting the Cell Cycle and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morphine Can Inhibit the Growth of Breast Cancer MCF-7 Cells by Arresting the Cell Cycle and Inducing Apoptosis [jstage.jst.go.jp]
- 7. [PDF] Impact of Morphine on Viability of MCF-7 and T47D Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 8. The role of morphine in regulation of cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Fentanyl Inhibits Lung Cancer Viability and Invasion via Upregulation of miR-331-3p and Repression of HDAC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of μ-opioid agonist DAMGO on surface CXCR4 and HIV-1 replication in TF-1 human bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The mu-opioid receptor antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP) [but not D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP)] produces a nonopioid receptor-mediated increase in K+ conductance of rat locus ceruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bilaid-Derived Peptide and Fentanyl Signaling at the μ-Opioid Receptor
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the signaling properties of the novel tetrapeptide μ-opioid receptor (MOR) agonist, bilorphin, and the potent synthetic opioid, fentanyl. Bilorphin is a synthetic analog derived from a class of tetrapeptides known as bilaids, which includes Bilaid C1, isolated from the Australian estuarine fungus Penicillium sp.[1]. Due to a lack of specific published quantitative signaling data for this compound, this comparison utilizes data for the closely related and more potent analog, bilorphin, as a representative of this novel class of compounds.
The primary focus of this analysis is the differential activation of downstream signaling pathways, specifically G-protein signaling versus β-arrestin recruitment, which is a critical area of research in the development of safer analgesics with fewer side effects.
Quantitative Signaling Profile
The following table summarizes the in vitro signaling properties of bilorphin and fentanyl at the human μ-opioid receptor (hMOR). These values are essential for understanding the potency and efficacy of each compound in initiating the two primary signaling cascades.
| Compound | Assay | Target | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |
| Bilorphin | GIRK Activation | hMOR | 1.1 nM | ~60% (vs. Met-enkephalin) | [1] |
| β-arrestin 2 Recruitment | hMOR | >10,000 nM | ~10% (vs. Endomorphin-2) | [1] | |
| Fentanyl | G-protein Activation (cAMP) | hMOR | 0.25 nM | 108% (vs. DAMGO) | [2] |
| β-arrestin 2 Recruitment | hMOR | 6.75 nM | High | [3][4] |
Note: Direct comparison of Eₘₐₓ values between different studies and assays should be approached with caution due to variations in experimental systems and reference agonists. However, the data clearly indicates that bilorphin is a potent G-protein activator with significantly lower efficacy in recruiting β-arrestin 2 compared to fentanyl.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling profiles of bilorphin and fentanyl upon binding to the μ-opioid receptor.
Bilorphin Signaling Pathway
Caption: G-protein biased signaling cascade of bilorphin at the μ-opioid receptor.
Fentanyl Signaling Pathway
Caption: Balanced G-protein and β-arrestin signaling of fentanyl at the μ-opioid receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of bilorphin and fentanyl signaling.
[³⁵S]GTPγS Binding Assay for G-protein Activation
This assay measures the activation of G-proteins following agonist binding to the μ-opioid receptor. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Workflow Diagram:
Caption: Workflow for the [³⁵S]GTPγS binding assay to measure G-protein activation.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human μ-opioid receptor are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Reaction Mixture: In a 96-well plate, cell membranes (10-20 µg of protein) are incubated with varying concentrations of the test compound (bilorphin or fentanyl) and a fixed concentration of GDP (e.g., 10 µM) in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. Dose-response curves are generated, and EC₅₀ and Eₘₐₓ values are determined using non-linear regression analysis.
β-Arrestin 2 Recruitment Assay (e.g., DiscoverX PathHunter)
This assay quantifies the recruitment of β-arrestin 2 to the activated μ-opioid receptor, a key step in the desensitization pathway. The PathHunter assay utilizes enzyme fragment complementation (EFC) technology.
Workflow Diagram:
Caption: Workflow for the PathHunter β-arrestin 2 recruitment assay.
Detailed Protocol:
-
Cell Culture: PathHunter U2OS or CHO-K1 cells co-expressing the human μ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 384-well white, clear-bottom assay plates and incubated overnight to allow for cell attachment.
-
Compound Addition: The next day, the culture medium is removed, and cells are treated with varying concentrations of the test compound (bilorphin or fentanyl) prepared in an appropriate assay buffer.
-
Incubation: The plates are incubated for 90 minutes at 37°C in a humidified incubator.
-
Detection: The PathHunter detection reagent, containing the substrate for the complemented β-galactosidase enzyme, is added to each well.
-
Signal Development: The plates are incubated for 60 minutes at room temperature to allow for the development of the chemiluminescent signal.
-
Signal Measurement: The chemiluminescence is measured using a plate reader.
-
Data Analysis: Dose-response curves are plotted, and EC₅₀ and Eₘₐₓ values are calculated using a four-parameter logistic equation.
Summary of Comparative Analysis
The data presented in this guide highlights a significant difference in the signaling profiles of the bilaid-derived peptide, bilorphin, and fentanyl.
-
Bilorphin demonstrates strong G-protein bias . It potently activates the G-protein signaling pathway, which is associated with analgesia, while only minimally recruiting β-arrestin 2. This biased agonism is a sought-after characteristic in the development of novel analgesics, as it is hypothesized to separate the therapeutic effects from the adverse effects mediated by the β-arrestin pathway.
-
Fentanyl , in contrast, is a more balanced agonist , potently activating both the G-protein and β-arrestin 2 signaling pathways. While its strong G-protein activation accounts for its potent analgesic effects, its robust recruitment of β-arrestin is linked to the severe side effects associated with its use, including respiratory depression, constipation, and the development of tolerance.
This comparative analysis underscores the potential of exploring novel chemical scaffolds, such as the tetrapeptides derived from natural sources, in the quest for safer and more effective pain management therapies. The distinct signaling signature of bilorphin provides a valuable pharmacological tool for further elucidating the roles of G-protein and β-arrestin signaling in opioid pharmacology.
References
- 1. pnas.org [pnas.org]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological and genetic manipulations at the µ-opioid receptor reveal arrestin-3 engagement limits analgesic tolerance and does not exacerbate respiratory depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Bilaid C1 vs. Traditional Opioids
FOR IMMEDIATE RELEASE
[City, State] – November 7, 2025 – In a significant advancement for pain management research, this guide provides a comparative assessment of the therapeutic index of the novel analgesic compound, Bilaid C1, against traditional opioids such as morphine, fentanyl, and oxycodone. This publication is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data to highlight the potential safety and efficacy profile of this next-generation analgesic.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety. Traditional opioids, while effective for pain relief, are associated with a narrow therapeutic index, contributing to a high risk of adverse effects, including respiratory depression and overdose. This compound is a hypothetical compound engineered to exhibit a significantly improved therapeutic index, a crucial attribute in the quest for safer pain management solutions.
Quantitative Comparison of Therapeutic Indices
The following table summarizes the preclinical data for this compound and traditional opioids, derived from studies in rat models. The therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).
| Compound | ED50 (mg/kg, s.c.) in Rat Tail-Flick Test | LD50 (mg/kg, s.c.) in Rats | Calculated Therapeutic Index (LD50/ED50) |
| This compound (Hypothetical) | 5.0 | 2500 | 500 |
| Morphine | 3.25[1] | 200-400 (estimated s.c.) | ~62-123 |
| Fentanyl | 0.02[2] | 12[2] | 600 |
| Oxycodone | 0.56[3] | 45-60 (estimated s.c.) | ~80-107 |
Note: The data for traditional opioids are compiled from various preclinical studies and may exhibit variability based on the specific experimental conditions and rat strains used. The data for this compound is hypothetical to illustrate a target profile for a safer analgesic.
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical assays to evaluate both the efficacy and toxicity of a compound.
Determination of Analgesic Efficacy (ED50): Tail-Flick Test
The tail-flick test is a common method to assess the analgesic properties of a compound by measuring the latency of a rodent to withdraw its tail from a thermal stimulus.
Protocol:
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Latency: The baseline tail-flick latency is determined by focusing a radiant heat source on the ventral surface of the tail. The time taken for the rat to flick its tail is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: Animals are divided into groups and administered with either vehicle control or varying doses of the test compound (e.g., this compound, morphine, fentanyl, or oxycodone) via subcutaneous injection.
-
Post-treatment Latency: At a predetermined time point after drug administration (e.g., 30 minutes), the tail-flick latency is measured again.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each dose group. The ED50, the dose at which 50% of the maximal effect is observed, is then determined using a dose-response curve.
Determination of Acute Toxicity (LD50)
The LD50 is the dose of a substance that is lethal to 50% of a test population.
Protocol:
-
Animal Selection: Healthy, young adult rats of a single strain are used.
-
Dose Ranging: A preliminary study with a small number of animals is conducted to determine the approximate range of lethal doses.
-
Group Assignment: Animals are randomly assigned to several groups, each receiving a different, escalating dose of the test compound. A control group receives a vehicle.
-
Drug Administration: The compound is administered via the same route as in the efficacy studies (subcutaneous).
-
Observation: Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
LD50 Calculation: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using statistical methods, such as probit analysis.
Visualizing a Safer Future in Pain Management
To better understand the mechanisms of action and the experimental processes involved, the following diagrams are provided.
Caption: Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Therapeutic Index.
The development of analgesics with a high therapeutic index, such as the hypothetical this compound, represents a paradigm shift in pain management. By prioritizing a wider safety margin, future therapeutics could potentially reduce the incidence of opioid-related adverse events and improve patient outcomes. The data and protocols presented herein provide a framework for the continued evaluation and development of safer and more effective pain therapies.
References
A Head-to-Head Comparison of Leading Peptide-Based Incretin Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties and performance of three leading peptide-based agonists: Semaglutide, Liraglutide, and the dual GIP/GLP-1 receptor agonist Tirzepatide. This guide is intended to serve as a reference for evaluating these agents and as a framework for assessing novel candidates like the hypothetical "Bilaid C1."
The landscape of metabolic disease therapeutics has been revolutionized by the development of potent and long-acting peptide agonists targeting the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors. These agents have demonstrated remarkable efficacy in glycemic control and weight management.[1][2] This guide delves into a head-to-head comparison of three prominent players in this class: Semaglutide, a long-acting GLP-1 receptor agonist; Liraglutide, an earlier generation daily GLP-1 receptor agonist; and Tirzepatide, a novel dual GIP and GLP-1 receptor agonist.[2][3]
In Vitro Pharmacological Profile
The following table summarizes the in vitro pharmacological characteristics of Semaglutide, Liraglutide, and Tirzepatide. It is important to note that while efforts have been made to present comparable data, values are compiled from various sources and may not have been generated under identical experimental conditions.
| Parameter | Semaglutide | Liraglutide | Tirzepatide | This compound (Hypothetical) |
| Target(s) | GLP-1R Agonist | GLP-1R Agonist | GIPR and GLP-1R Agonist | User Defined |
| Receptor Binding Affinity (Ki, nM) | ||||
| GLP-1R | Lower than Liraglutide[4] | Higher than Semaglutide[4] | ~5-fold weaker than native GLP-1[3][5] | |
| GIPR | No Affinity | No Affinity | Equivalent to native GIP[3][5] | |
| cAMP Production Potency (EC50, nM) | ||||
| GLP-1R | More potent than Liraglutide | Less potent than Semaglutide | ~20-fold lower potency than native GLP-1[5] | |
| GIPR | No Activity | No Activity | Equipotent to native GIP[5] |
Signaling Pathways
The binding of these peptide agonists to their respective receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), culminating in enhanced glucose-dependent insulin secretion from pancreatic beta cells.
Experimental Protocols
To ensure a thorough and standardized evaluation of novel peptide-based agonists, the following detailed experimental protocols for key in vitro assays are provided.
Receptor Binding Assay
This assay determines the affinity of a test compound for its receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the test agonist for the GLP-1 and/or GIP receptor.
Materials:
-
HEK293 cells stably expressing the human GLP-1 or GIP receptor.
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Radioligand (e.g., [¹²⁵I]GLP-1 or [¹²⁵I]GIP).
-
Unlabeled competitor ligands (test agonist and reference compounds).
-
Binding buffer (e.g., Tris-HCl with BSA).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the receptor of interest. Homogenize cells in membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Competition Binding: In a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of the unlabeled test agonist or a known reference ligand.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the signaling pathway.
Objective: To determine the potency (EC50) of the test agonist in stimulating cAMP production.
Materials:
-
CHO-K1 or HEK293 cells expressing the human GLP-1 or GIP receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Test agonist and reference compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells into a 96- or 384-well plate and culture overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer for a short period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add varying concentrations of the test agonist or a reference compound to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of an agonist to potentiate insulin secretion from pancreatic beta cells in a glucose-dependent manner.
Objective: To evaluate the effect of the test agonist on glucose-stimulated insulin secretion.
Materials:
-
Pancreatic beta-cell line (e.g., INS-1E) or isolated primary islets.
-
Culture medium for beta cells.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.[6]
-
Test agonist and reference compounds.
-
Insulin ELISA kit.
Procedure:
-
Cell Culture: Culture the pancreatic beta cells or islets under appropriate conditions.
-
Pre-incubation: Wash the cells with KRBH containing low glucose and pre-incubate for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with KRBH containing low glucose, high glucose, or high glucose plus varying concentrations of the test agonist. Incubate for a specified time (e.g., 1-2 hours) at 37°C.[6]
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the supernatants using an insulin ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well. Compare the insulin secretion in the presence of the agonist to the control conditions (low and high glucose alone).
Conclusion
The comparative analysis of Semaglutide, Liraglutide, and Tirzepatide highlights the evolution of peptide-based incretin mimetics, with newer agents demonstrating enhanced potency and, in the case of Tirzepatide, a novel dual-receptor mechanism of action.[3] The provided experimental protocols offer a robust framework for the preclinical evaluation of new chemical entities in this therapeutic area. As the field continues to advance, a thorough understanding of the pharmacological and functional characteristics of these agents is paramount for the development of next-generation therapies for metabolic diseases.
References
- 1. Liraglutide vs Semaglutide: How do they compare? [drugs.com]
- 2. Comparing Semaglutide, Liraglutide, and Tirzepatide: Key Insights [resetsolutions.us]
- 3. Comparative Efficacy of Tirzepatide vs. Semaglutide in Reducing Body Weight in Humans: A Systematic Review and Meta-Analysis of Clinical Trials and Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on "Bilaid C1" Prevents Inter-Laboratory Reproducibility Analysis
Despite a comprehensive search for experimental results and data, no specific product, experimental method, or technology under the name "Bilaid C1" could be identified in the public domain. Consequently, an analysis of its experimental reproducibility across different laboratories, a comparison with alternative methods, and a detailed guide to its application are not possible at this time.
The initial objective was to create a detailed comparison guide for researchers, scientists, and drug development professionals on the reproducibility of "this compound" experimental results. This guide was intended to include quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. However, the foundational information required for such a guide—published studies, experimental data, or detailed methodologies related to "this compound"—is not available in the searched scientific literature.
The general importance of reproducibility in preclinical research is well-established, with studies highlighting that factors such as excessive standardization can paradoxically lead to poor reproducibility by ignoring biologically meaningful variation.[1] Multi-laboratory studies are often recommended as a means to improve the external validity and reproducibility of experimental findings.[1]
Without any specific information on "this compound," we are unable to provide the requested data presentation, experimental protocols, or mandatory visualizations. The core requirements of the user's request, including the creation of structured data tables and Graphviz diagrams of signaling pathways, cannot be fulfilled due to the absence of the primary subject matter.
Researchers interested in this topic are encouraged to consult internal documentation or contact the manufacturer or developing institution directly for information regarding "this compound." Should public data become available in the future, a thorough analysis of its reproducibility and a comparison with other relevant technologies can be conducted.
References
Safety Operating Guide
Navigating the Disposal of Bilaid C1: A Guide for Laboratory Professionals
Providing essential safety and logistical information is paramount for the proper handling and disposal of laboratory reagents. For researchers, scientists, and drug development professionals working with Bilaid C1, a tetrapeptide, understanding the correct disposal procedures is crucial for maintaining a safe and compliant laboratory environment. In the absence of a specific Safety Data Sheet (SDS), a risk-based approach guided by general principles of chemical and biological waste management should be adopted.
Immediate Safety and Disposal Plan
Due to the lack of specific hazard data for this compound, it must be handled as a potentially bioactive and hazardous substance. The primary principle is to avoid uncontrolled release into the environment. Therefore, disposal of this compound, whether in solid form or in solution, via standard laboratory drains or in the general trash is strictly prohibited.[1] All waste containing this compound must be segregated as chemical waste.[2][3][4]
Personnel handling this compound waste should always wear appropriate Personal Protective Equipment (PPE), including laboratory coats, safety glasses, and chemical-resistant gloves.
Step-by-Step Disposal Protocol
-
Initial Assessment: Before beginning any work that will generate this compound waste, consult your institution's Environmental Health and Safety (EHS) office. They are the ultimate authority on proper waste disposal procedures in your specific location and can provide guidance based on local and national regulations.[5]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., weigh boats, pipette tips) in a designated, clearly labeled, and sealed container for chemical waste.[3][4][6] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][7] Do not mix with other waste streams unless explicitly approved by your EHS office. The container should have a secure screw-top cap and be stored in secondary containment to prevent spills.
-
Sharps Waste: Any sharps, such as needles or glass pipettes, contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[6][8]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Potentially Bioactive," "Chemical Waste").[3] Include the date of waste accumulation.
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[3][9] This area should be away from general laboratory traffic and incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS-approved waste disposal vendor.[2][3][6] Do not attempt to treat or neutralize the waste unless you have a specific, validated protocol and have received approval from your EHS office.
Quantitative Data Summary
As no specific quantitative data for this compound disposal is available, the following table summarizes general quantitative limits for laboratory chemical waste accumulation, which should be followed as a best practice.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume | 55 gallons per satellite accumulation area | [3] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [3] |
| Maximum Storage Time | Typically up to 12 months in a satellite accumulation area | [3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's Environmental Health and Safety office for specific disposal procedures and comply with all applicable local, state, and federal regulations.
References
- 1. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 6. actenviro.com [actenviro.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Bilaid C1
Disclaimer: A specific Safety Data Sheet (SDS) for Bilaid C1 could not be located. The following guidance is based on general laboratory safety principles for handling potent, solid-form research compounds of unknown toxicity. Researchers must conduct their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.
This compound is a semi-synthetic tetrapeptide that acts as a μ-opioid receptor agonist.[1][2] As with any potent, biologically active compound, it should be handled with care to minimize exposure. The primary hazards are associated with inhalation of the powder, as well as skin and eye contact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent accidental exposure when handling this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications |
| Hands | Disposable Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. Do not reuse. |
| Eyes | Safety Goggles | Must provide a complete seal around the eyes to protect from dust and splashes.[3] |
| Face | Face Shield | To be worn over safety goggles, especially when there is a risk of splashes.[4] |
| Body | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a research laboratory setting.
Pre-Operational Procedures
-
Designated Area: All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the fume hood, including the this compound container, weighing paper, spatulas, solvent, and waste containers.
-
Don PPE: Put on all required PPE in the correct order: gown, mask/respirator, eye protection, and then gloves.[5]
Weighing and Solution Preparation
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid onto weighing paper. Avoid creating dust.
-
Close the primary container of this compound securely.
-
Transfer the weighed solid into a suitable container for dissolution.
-
Add the desired solvent (e.g., methanol or DMSO[1]) slowly to avoid splashing.
-
Cap the solution container and mix gently until the solid is fully dissolved.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[6] Seek immediate medical attention.
-
Spill: For a small spill of the solid, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite or sand). Decontaminate the area with a suitable cleaning agent. All cleanup materials should be disposed of as hazardous waste.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and any other disposable labware. Place these items in a dedicated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and with the full chemical name.[7]
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Any contaminated needles or other sharps should be placed in a designated sharps container for hazardous chemical waste.
-
Decontamination: All non-disposable glassware and equipment should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.
Handling Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound - CAS:2393866-15-2 - KKL Med Inc. [kklmed.com]
- 3. tedpella.com [tedpella.com]
- 4. cufacilities.sites.clemson.edu [cufacilities.sites.clemson.edu]
- 5. Personal Protective Equipment Recommendations Clostridioides (Clostridium) difficile Toolkit for Long-term Care Facilities - MN Dept. of Health [health.state.mn.us]
- 6. complementtech.com [complementtech.com]
- 7. wm.edu [wm.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
